2-(Pyridin-2-yloxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVONOFKFDJHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183658 | |
| Record name | 2-(2-Aminoethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29450-07-5 | |
| Record name | 2-(2-Pyridinyloxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29450-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yloxy)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29450-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Aminoethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PYRIDIN-2-YLOXY)ETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK4L7KQC0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(Pyridin-2-yloxy)ethanamine
CAS Number: 29450-07-5
This technical guide provides a comprehensive overview of 2-(Pyridin-2-yloxy)ethanamine, a pyridine derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
This compound, also known as 2-(2-aminoethoxy)pyridine, is a bifunctional molecule incorporating a pyridine ring and a primary amine.[1] Its chemical structure and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 29450-07-5 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Yellow to orange oil | [3] |
| Boiling Point | 238 °C | [2] |
| Melting Point | 216-222 °C | [2] |
| Density | 1.089 g/cm³ | [4] |
| Flash Point | 95.1 °C | [4] |
| Refractive Index | 1.53 | [4] |
| XLogP3 | 0.5 | [4] |
| InChI | InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | [2] |
| SMILES | C1=CC=NC(=C1)OCCN | [5] |
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 2-aminoethanol with 2-chloropyridine in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminoethanol
-
2-Chloropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Dioxane
-
Water
-
Dichloromethane
-
Brine
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Eluent: 50% solution of (80:18:2 CHCl₃/MeOH/concentrated NH₄OH) in dichloromethane
Procedure:
-
To a solution of 2-aminoethanol (10.0 mL, 166 mmol) in dioxane (150 mL) at room temperature under a nitrogen atmosphere, slowly add sodium hydride (6.63 g, 166 mmol, 60% dispersion in mineral oil).
-
Stir the mixture for 10 minutes.
-
Add 2-chloropyridine (15.6 mL, 166 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain stirring for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (100 mL) and dichloromethane (200 mL).
-
Separate the aqueous layer and extract it with dichloromethane (2 x 100 mL).
-
Combine the organic phases and wash with brine (200 mL).
-
Dry the organic phase over magnesium sulfate, filter, and concentrate to yield a crude orange oil.
Purification:
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel
-
Eluent: A 50% solution of a mixture of chloroform, methanol, and concentrated ammonium hydroxide (80:18:2) in dichloromethane.
This purification yields this compound as a yellow oil (17.9 g, 78% yield).[3]
Characterization Data
-
¹H NMR (CDCl₃): δ 8.09-8.15 (m, 1H), 7.53-7.56 (m, 1H), 6.80-6.85 (m, 1H), 6.70-6.75 (m, 1H), 4.27-4.31 (m, 2H), 3.06-3.10 (m, 2H).[3]
-
Mass Spectrometry (ES): m/z 139 (M+H)⁺.[3]
Biological Activity and Potential Applications
While direct and extensive biological studies on this compound are limited in the public domain, the broader class of pyridine derivatives is well-recognized for a wide range of pharmacological activities.[6][7] The structural motifs present in this compound suggest several potential areas for investigation in drug discovery.
Potential as an Enzyme Inhibitor
Research on a closely related analog, Methyl[2-(pyridin-2-yloxy)ethyl]amine, suggests potential antimicrobial and antifungal properties.[8] This activity may stem from the inhibition of essential enzymes in pathogens, possibly interfering with processes like nucleic acid synthesis.[8] Substituted 2-aminopyridines have also been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), indicating a potential for this class of compounds to modulate enzymatic pathways.
dot
Caption: Potential mechanism of action via enzyme inhibition.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The isomeric compound, 2-(Pyridin-3-yloxy)ethanamine, and its derivatives have been investigated as modulators of the α7 nicotinic acetylcholine receptor (nAChR). These receptors are implicated in inflammatory processes and neurological disorders. This suggests that this compound could also be a candidate for investigation as a ligand for nAChRs or other related receptors.
dot
Caption: Hypothesized modulation of nAChR signaling.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.
dot
Caption: General workflow for biological evaluation.
Safety Information
Conclusion
This compound is a readily synthesizable pyridine derivative with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While specific biological targets have yet to be definitively identified, the known activities of structurally related compounds suggest potential roles as an enzyme inhibitor or a modulator of nicotinic acetylcholine receptors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in relevant biological models.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 6. Buy Methyl[2-(pyridin-2-yloxy)ethyl]amine | 29450-04-2 [smolecule.com]
- 7. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 2-(Pyridin-3-yloxy)ethanamine | 310880-25-2 [smolecule.com]
An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yloxy)ethanamine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 2-(pyridin-2-yloxy)ethanamine and its analogues. This scaffold is a key building block in medicinal chemistry, particularly for developing modulators of nicotinic acetylcholine receptors (nAChRs). This document details established synthetic protocols, presents comparative quantitative data, and explores the associated molecular signaling pathways.
Introduction
This compound is a bifunctional molecule featuring a pyridine ring linked via an ether to an ethylamine side chain. This structural motif is prevalent in a variety of pharmacologically active compounds. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the ethylamine moiety provides a basic center that is often crucial for receptor binding. Analogues of this compound have shown significant activity as modulators of neuronal nicotinic acetylcholine receptors (nAChRs), making them attractive targets for drug discovery programs aimed at treating neurological and inflammatory disorders. This guide will focus on the practical synthesis of the core molecule and provide data on relevant analogues to aid in the design and execution of medicinal chemistry campaigns.
Synthetic Routes and Methodologies
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide on the pyridine ring by an alcohol, or vice-versa. The primary approach involves the reaction between a 2-halopyridine and ethanolamine, typically in the presence of a strong base to deprotonate the alcohol.
A representative reaction scheme is as follows:
Detailed Experimental Protocol
The following protocol provides a step-by-step method for the synthesis of this compound.
Materials:
-
2-Aminoethanol (Ethanolamine)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dioxane
-
2-Chloropyridine
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-aminoethanol (10.0 mL, 166 mmol) in anhydrous dioxane (150 mL) under a nitrogen atmosphere, slowly add sodium hydride (6.63 g, 166 mmol of 60% dispersion).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add 2-chloropyridine (15.6 mL, 166 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux with stirring for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (100 mL) and dichloromethane (200 mL).
-
Separate the aqueous layer and extract it with dichloromethane (2 x 100 mL).
-
Combine the organic phases, wash with brine (200 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield an orange-colored oil.
-
Purify the crude product by flash column chromatography on silica gel using a 50% solution of (80:18:2 CHCl₃/MeOH/concentrated NH₄OH) in dichloromethane as the eluent.
This procedure typically yields the final product, this compound, as a yellow oil with a reported yield of 78% .
Quantitative Data for Analogues
The synthesis of analogues allows for the exploration of structure-activity relationships (SAR). The following table summarizes the synthesis of various substituted 2-(pyridin-2-yl)pyrimidine derivatives, which are structurally related analogues, highlighting the impact of different substituents on reaction yield.
| Compound ID | R¹ Substituent (Benzoyl) | Yield (%) | Melting Point (°C) |
| 12c | 4-Bromo | 69 | 227-228 |
| 12d | 4-Methyl | 70 | 210-211 |
| 12f | 3-Bromo | 70 | 209-210 |
| 12g | 3-Methyl | 70 | 180-181 |
| 13h | 2-Fluoro | 77 | 280-281 |
| 13i | 2,3-Difluoro | 54 | 283-284 |
Data sourced from a study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives for anti-fibrosis activity.[1]
Characterization Data
Full experimental spectral data for this compound is not consistently available across the literature. Below is a summary of known physical properties and representative NMR data for a closely related structural isomer, 4-(2-Aminoethyl)pyridine, to provide an expected reference for characterization.
Physical Properties: this compound
| Property | Value |
|---|---|
| CAS Number | 29450-07-5 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Boiling Point | 238 °C |
| Melting Point | 216-222 °C |
Representative ¹H NMR Data: 4-(2-Aminoethyl)pyridine
-
δ 8.49 ppm: Doublet, 2H (Pyridine Hα)
-
δ 7.13 ppm: Doublet, 2H (Pyridine Hβ)
-
δ 2.98 ppm: Triplet, 2H (-CH₂-N)
-
δ 2.73 ppm: Triplet, 2H (Py-CH₂-)
-
δ 1.83 ppm: Singlet (broad), 2H (-NH₂)[2]
Representative Mass Spectrometry Data: 2-(2-Aminoethyl)pyridine Mass spectrometry (electron ionization) of the isomer 2-(2-aminoethyl)pyridine shows a prominent molecular ion peak (M⁺) at m/z = 122 and a base peak at m/z = 93, corresponding to the loss of the ethylamine side chain. A similar fragmentation pattern would be anticipated for this compound.
Biological Activity and Signaling Pathways
Derivatives of 2-(pyridin-yloxy)ethanamine are known to be potent modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes. These receptors are ligand-gated ion channels that play critical roles in the central nervous system. The modulation of these receptors is a key strategy in the development of treatments for cognitive disorders and inflammatory conditions.
The α7 nAChR Signaling Pathway
Activation of the α7 nAChR is linked to the "cholinergic anti-inflammatory pathway." Upon binding of an agonist, the receptor channel opens, allowing cation influx (primarily Ca²⁺). This influx triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory cytokine production.
Structure-Activity Relationship (SAR) Data
The following table presents the binding affinity (IC₅₀) of various pyridyl ether analogues for the α4β2 nAChR subtype, demonstrating the sensitivity of the receptor to substitutions on the pyridine ring.
| Compound ID | R¹ | R² | R³ | IC₅₀ (nM) at α4β2 nAChR |
| 27a | H | H | H | >10,000 |
| 27b | Cl | H | H | 1200 |
| 27d | Cl | Phenyl | H | 130 |
| 27f | Cl | 4-CN-Phenyl | H | 22 |
Data adapted from a study on novel pyridyl ethers as ligands for the nicotinic acetylcholine receptor.[3] These results show that adding a chloro and a substituted phenyl group to the pyridine ring dramatically increases binding affinity.[3]
Experimental and Drug Discovery Workflow
The synthesis and evaluation of novel this compound analogues in a drug discovery context follows a logical progression from chemical synthesis to biological validation.
Conclusion
This compound and its analogues represent a valuable and versatile chemical scaffold. The Williamson ether synthesis provides a reliable and high-yielding route to the core structure. By modifying the substituents on the pyridine ring and the ethylamine side chain, researchers can systematically tune the compound's properties to optimize binding affinity and functional activity at nicotinic acetylcholine receptors. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in the synthesis of these compounds for applications in drug discovery and development.
References
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 2. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR [m.chemicalbook.com]
- 3. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Pyridin-2-yloxy)ethanamine: A Technical Guide
Spectroscopic Data Summary
The spectroscopic data for 2-(Pyridin-2-yloxy)ethanamine is summarized in the following tables. It is important to note that where experimental data is available, it has been included. In the absence of experimentally determined spectra, predicted values are provided to guide researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Experimental)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.09-8.15 | m | 1H | Pyridine H-6 |
| 7.53-7.56 | m | 1H | Pyridine H-4 |
| 6.80-6.85 | m | 1H | Pyridine H-5 |
| 6.70-6.75 | m | 1H | Pyridine H-3 |
| 4.27-4.31 | m | 2H | O-CH₂ |
| 3.06-3.10 | m | 2H | CH₂-N |
Note: The experimental data is reported in CDCl₃. The spectrometer frequency was not specified in the source material.
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | Pyridine C-2 |
| ~147 | Pyridine C-6 |
| ~138 | Pyridine C-4 |
| ~116 | Pyridine C-5 |
| ~111 | Pyridine C-3 |
| ~66 | O-CH₂ |
| ~41 | CH₂-N |
Note: These are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470, ~1430 | Strong to Medium | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O-C stretch (aryl ether) |
| ~1050 | Medium | C-N stretch (amine) |
Note: These are predicted characteristic absorption bands. The actual IR spectrum may show additional peaks.
Mass Spectrometry (MS)
Experimental Data
| m/z | Ion |
| 139 | [M+H]⁺ |
Note: This data was obtained using Electrospray Ionization (ES).
Predicted Data
| Adduct | m/z |
| [M+H]⁺ | 139.08660 |
| [M+Na]⁺ | 161.06854 |
| [M-H]⁻ | 137.07204 |
| [M]⁺ | 138.07877 |
Note: Predicted m/z values are from computational models.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While the specific conditions for the provided experimental data are not fully documented, the following are general procedures that can be applied for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/salt plate.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. The data is typically reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for this type of molecule.
-
Data Acquisition:
-
Introduce the sample solution into the ion source, where the molecules are ionized.
-
The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
To aid in the understanding of the analytical workflow, a diagram illustrating the general process of spectroscopic analysis is provided below.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Unveiling the Three-Dimensional Architecture of 2-(Pyridin-2-yloxy)ethanamine Derivatives: A Technical Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical process of crystal structure analysis for 2-(Pyridin-2-yloxy)ethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. This document provides a comprehensive overview of the experimental methodologies, data presentation, and logical workflows involved in determining and interpreting the crystal structures of these promising therapeutic agents.
Core Concepts in Crystal Structure Analysis
Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the spatial arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. For drug development, this information is invaluable for understanding solubility, stability, and polymorphism, all of which are critical properties of a drug candidate.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized this compound derivative to its fully characterized crystal structure involves a series of meticulous experimental steps. The following diagram illustrates a typical workflow:
Caption: Experimental workflow for crystal structure analysis.
Detailed Experimental Protocols
A representative experimental protocol for the crystal structure analysis of a 2-(pyridin-2-ylthio)pyridine-1-ium picrate, an organic salt closely related to the target derivatives, is detailed below.[1] This provides a practical example of the techniques employed.
1. Synthesis and Crystallization: The synthesis of the derivative is the initial step, followed by purification techniques such as column chromatography or recrystallization to obtain a high-purity sample.[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[2][3] A monochromatic X-ray source, such as Mo Kα radiation, is used.[2][3] The diffraction pattern is recorded as a series of reflections, and their intensities are measured.
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[2] Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
Quantitative data from crystal structure analysis is typically presented in standardized tables. The following tables provide an example of the crystallographic data for 2-(pyridine-2-ylthio)pyridine-1-ium picrate and two related metal complexes containing pyridine-ethanamine derived ligands.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | 2-(pyridine-2-ylthio)pyridine-1-ium picrate[1] | [MnCl₂(C₁₃H₁₃N₃)]·H₂O[2] | [CuCl₂(C₁₃H₁₉N₃O)]·H₂O[3] |
| Empirical formula | C₁₆H₁₁N₅O₇S | C₁₃H₁₅Cl₂MnN₃O | C₁₃H₂₁Cl₂CuN₃O₂ |
| Formula weight | 413.36 | 355.12 | 385.77 |
| Crystal system | Monoclinic | Monoclinic | Monoclinic |
| Space group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 16.876(4) | 19.173(3) | 7.9194(8) |
| b (Å) | 7.6675(18) | 8.826(1) | 8.5793(8) |
| c (Å) | 13.846(3) | 18.088(2) | 22.925(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 108.45(3) | 94.009(2) | 91.981(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1766.9(7) | 3053.4(7) | 1556.6(3) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 293(2) | 293 | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα | Mo Kα |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-(pyridine-2-ylthio)pyridine-1-ium picrate[1]
| Bond | Length (Å) | Atoms | Angle (°) |
| S1-C1 | 1.765(3) | C1-S1-C6 | 103.5(1) |
| S1-C6 | 1.772(3) | N1-C1-S1 | 117.2(2) |
| N1-C1 | 1.345(4) | N1-C1-C2 | 123.5(3) |
| N1-C5 | 1.348(4) | C2-C1-S1 | 119.3(2) |
| N2-C6 | 1.378(4) | C1-N1-C5 | 117.8(3) |
| N2-C10 | 1.332(4) | C6-N2-C10 | 124.9(3) |
Hypothetical Signaling Pathway Involvement
Derivatives of this compound are often investigated for their potential to modulate biological signaling pathways. While specific pathways for this exact class are diverse and depend on the full molecular structure, a hypothetical pathway involving a G-protein coupled receptor (GPCR) is illustrated below. This serves as a conceptual model for how these compounds might exert their pharmacological effects.
Caption: Hypothetical GPCR signaling pathway.
Conclusion
The crystal structure analysis of this compound derivatives is a cornerstone of modern drug discovery. The detailed atomic-level information obtained from these studies provides an indispensable foundation for understanding their chemical properties and biological activities. By following rigorous experimental protocols and employing advanced analytical techniques, researchers can unlock the structural secrets of these molecules, paving the way for the development of novel and effective therapeutics. The data and workflows presented in this guide offer a comprehensive framework for scientists and professionals engaged in this exciting field of research.
References
- 1. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 2. Dichlorido[2-(pyridin-2-yl)-N-(pyridin-2-ylmethylidene)ethanamine-κ3 N,N′,N′′]manganese(II) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichlorido{2-(morpholin-4-yl)-N-[1-(pyridin-2-yl)ethylidene]ethanamine-κ3 N,N′,N′′}copper(II) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation of 2-(Pyridin-2-yloxy)ethanamine
Introduction
Physicochemical Properties
A summary of the known physical and chemical properties of 2-(Pyridin-2-yloxy)ethanamine is presented in Table 1. These properties provide a foundational understanding of the compound's characteristics at ambient conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H10N2O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1] |
| CAS Registry Number | 29450-07-5 | [1] |
| Melting Point | 216-222 °C | [1][3] |
| Boiling Point | 238 °C | [1][3] |
| Density | 1.089 g/cm³ | [3] |
| Flash Point | 95.1 °C | [3] |
Thermal Stability and Degradation Analysis
Currently, there is a notable absence of published research specifically detailing the thermal stability and degradation profile of this compound. Thermal analysis techniques are crucial for determining the temperature at which a compound begins to decompose, the kinetics of its decomposition, and the nature of the degradation products.
Experimental Protocols
While specific experimental protocols for the thermal analysis of this compound are not available, standard methodologies for similar compounds would typically involve the following:
Hypothetical Experimental Workflow for Thermal Analysis
The logical flow for investigating the thermal stability of a compound like this compound is outlined below. This workflow represents a standard approach that could be adopted for future studies.
Caption: A generalized workflow for investigating the thermal stability of a chemical compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA experiment would involve:
-
Placing a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA crucible.
-
Heating the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Recording the mass loss as a function of temperature to determine the onset of decomposition and the temperature ranges of different degradation steps.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A standard DSC protocol would entail:
-
Sealing a small amount of the sample (e.g., 2-5 mg) in an aluminum pan.
-
Heating the sample at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan.
-
Monitoring the difference in heat flow between the sample and the reference to detect thermal events such as melting, crystallization, and decomposition.
Analysis of Degradation Products
To understand the degradation pathway, the volatile products formed during thermal decomposition can be identified using hyphenated techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).
Potential Degradation Pathways
In the absence of experimental data for this compound, potential degradation pathways can be hypothesized based on the thermal behavior of related pyridine derivatives. The degradation of pyridine-containing compounds can be complex and may involve:
-
Cleavage of the Ether Linkage: The C-O bond in the ethoxy group could be a point of initial thermal scission.
-
Decomposition of the Ethylamine Side Chain: The ethylamine group may undergo various reactions, including deamination or fragmentation.
-
Pyridine Ring Opening: At higher temperatures, the aromatic pyridine ring itself may cleave.
Microbial degradation pathways for some pyridine derivatives are known to proceed through hydroxylation of the pyridine ring followed by ring cleavage. While not directly equivalent to thermal degradation, these pathways highlight the potential reactivity of the pyridine nucleus.
Hypothetical Initial Degradation Steps
The following diagram illustrates a hypothetical initial fragmentation of this compound based on general chemical principles.
Caption: Plausible initial bond cleavage sites in this compound during thermal stress.
This technical guide highlights a significant gap in the scientific literature regarding the thermal stability and degradation of this compound. While basic physicochemical properties are known, a detailed understanding of its behavior at elevated temperatures is lacking. For researchers, scientists, and drug development professionals working with this compound, it is crucial to recognize that its thermal stability profile is currently undefined.
Future research should focus on conducting systematic thermal analysis of this compound using TGA, DSC, and hyphenated techniques to:
-
Determine the precise onset temperature of decomposition.
-
Quantify the heat of decomposition.
-
Identify the major degradation products.
-
Elucidate the degradation pathways and kinetics.
Such studies are essential for establishing safe handling and storage conditions, predicting potential incompatibilities in formulations, and ensuring the stability of drug substances and products where this molecule may be used as a building block or intermediate.
References
An In-depth Technical Guide to the Solubility of 2-(Pyridin-2-yloxy)ethanamine
Introduction
The structure of 2-(Pyridin-2-yloxy)ethanamine, featuring a pyridine ring, an ether linkage, and a primary amine group, suggests a degree of polarity and the potential for acid-base chemistry, which are key determinants of its solubility in different media. The primary amine group (pKa estimated to be around 9-10) is basic, while the pyridine ring (pKa of the conjugate acid is around 5) is weakly basic. This amphiphilic nature will influence its behavior in aqueous and organic solvents.
Predicted Qualitative Solubility of this compound
Based on the chemical structure and general solubility principles, the following table summarizes the expected qualitative solubility of this compound in a range of common solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Water | H₂O | Sparingly Soluble to Soluble | The presence of the polar amine and ether groups, as well as the nitrogen in the pyridine ring, allows for hydrogen bonding with water. However, the aromatic ring is nonpolar and may limit high solubility. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine and pyridine nitrogen will be protonated to form a water-soluble salt.[1][2][3] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Likely Insoluble | The compound does not possess acidic protons that would react with a strong base to form a soluble salt.[1][2][3] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are polar and can interact favorably with the polar functional groups of the molecule. |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | The ability to act as hydrogen bond donors and acceptors will facilitate dissolution. |
| Nonpolar Solvents | Hexane, Toluene | Likely Insoluble to Sparingly Soluble | The nonpolar hydrocarbon portion of these solvents will not interact favorably with the polar functional groups of this compound. |
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of an organic compound such as this compound. These methods are based on established qualitative analysis procedures.[1][2][4]
I. Qualitative Solubility Testing
This series of tests provides a systematic way to classify the solubility of a compound.
Materials:
-
Test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
The compound to be tested (solute)
-
Solvents:
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, hexane)
-
Procedure:
-
Water Solubility:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[1]
-
Observe if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble.
-
If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[2][3]
-
-
Solubility in Aqueous Acid and Base (for water-insoluble compounds):
-
If the compound is insoluble in water, take two fresh 25 mg samples in separate test tubes.
-
To one tube, add 0.75 mL of 5% HCl solution in portions, shaking after each addition.[1][2] Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine.[3]
-
To the other tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[1][2] Solubility in 5% NaOH suggests an acidic functional group.
-
If soluble in 5% NaOH, a further test with 5% NaHCO₃ can be performed to distinguish between strong and weak acids.[1][2]
-
-
Solubility in Concentrated Sulfuric Acid:
-
If the compound is insoluble in water, 5% HCl, and 5% NaOH, its solubility in cold, concentrated H₂SO₄ can be tested.
-
This test can indicate the presence of functional groups containing nitrogen or oxygen, or unsaturation.[3]
-
-
Solubility in Organic Solvents:
-
To assess solubility in various organic solvents, add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of the chosen organic solvent (e.g., methanol, ethanol, hexane) in portions, with vigorous mixing.
-
Record the compound as soluble, sparingly soluble, or insoluble.
-
II. Quantitative Solubility Determination (Shake-Flask Method)
For obtaining precise solubility values, the shake-flask method is a common technique.
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to let undissolved solids settle.
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included (filtration or centrifugation may be necessary).
-
The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.
Caption: Logical workflow for qualitative solubility analysis.
References
An In-depth Technical Guide on Tautomerism in Substituted Pyridin-2-yloxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prototropic tautomerism of substituted pyridin-2-yloxy compounds, specifically the equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms, is a phenomenon of profound importance in medicinal chemistry and drug development. The predominance of a specific tautomer can significantly influence a molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and aromaticity, thereby dictating its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive examination of this tautomeric equilibrium, detailing the influence of substituents and solvent effects. It outlines rigorous experimental and computational methodologies for the qualitative and quantitative analysis of these tautomeric systems, aiming to equip researchers with the foundational knowledge required for the rational design of novel therapeutics.
The Fundamental Tautomeric Equilibrium: 2-Hydroxypyridine vs. 2-Pyridone
The core of this topic is the reversible isomerization between the 2-hydroxypyridine and 2-pyridone forms. This is a classic example of lactim-lactam tautomerism, where a proton migrates between the exocyclic oxygen and the ring nitrogen atom.[1] The 2-hydroxypyridine form possesses a hydroxyl group and a fully aromatic pyridine ring. In contrast, the 2-pyridone form features a carbonyl group and an N-H bond, with a diene-like pi-system that is still considered aromatic due to the delocalization of the nitrogen lone pair into the ring.[2]
The position of this equilibrium is highly sensitive to both intramolecular and intermolecular factors, making its study crucial for predicting molecular behavior in different environments.
Factors Influencing Tautomeric Equilibrium
The equilibrium constant, KT = [2-pyridone]/[2-hydroxypyridine], is not static. It is dynamically influenced by the solvent environment and the electronic nature of substituents on the pyridine ring.
Solvent Effects
The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium.
-
Polar Solvents (e.g., water, DMSO, alcohols): These solvents preferentially stabilize the more polar 2-pyridone tautomer through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium to the right (KT > 1).[3] The 2-pyridone form has a significantly larger dipole moment than the 2-hydroxypyridine form.[1] In water, the equilibrium constant for the parent system is reported to be as high as 900, strongly favoring the pyridone form.[3]
-
Non-polar Solvents (e.g., cyclohexane, CCl4): In these environments, the less polar 2-hydroxypyridine tautomer is favored, and in some cases, both tautomers can coexist in comparable amounts.[3][4] For the parent compound in cyclohexane, the equilibrium constant is approximately 1.7, indicating only a slight preference for the pyridone form.[1]
The quantitative effect of various solvents on the equilibrium constant (KT) for unsubstituted 2-hydroxypyridine is summarized below.
| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxypyridine]) | Reference |
| Gas Phase | 1.0 | ~0.3 | [3] |
| Cyclohexane | 2.02 | 1.7 | [1] |
| Chloroform | 4.81 | 6.0 | [1] |
| Acetonitrile | 37.5 | 160 | [1] |
| Water | 80.1 | 900 | [3] |
Substituent Effects
The electronic properties of substituents on the pyridine ring can modulate the relative stabilities of the two tautomers. This is a critical consideration in drug design, where substituents are varied to optimize activity and properties.
-
Electron-Withdrawing Groups (EWGs), such as -NO2, -CN: These groups tend to stabilize the 2-pyridone form. For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine confirmed that it exists in the pyridone (oxo) form in the solid state.[4]
-
Electron-Donating Groups (EDGs), such as -NH2, -OCH3: The effect of these groups can be more complex. Generally, they can stabilize the aromatic 2-hydroxypyridine form.
-
Halogens (e.g., -Cl, -F): The position of the halogen has a significant impact. Studies on chloro-substituted compounds in the gas phase showed that 5- and 6-chloro substituents favor the 2-hydroxypyridine (lactim) form, while 3- and 4-chloro substitution results in comparable populations of both tautomers.[5]
Semi-empirical calculations (AM1 and PM3) have shown that substituents like F, Cl, OH, CH₃, NH₂, NO₂, CHO, CN, and CF₃ generally stabilize the 2-pyridone form, with the stabilization being more pronounced in the liquid phase compared to the gas phase.[2]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. journalcsij.com [journalcsij.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide on the Molecular Geometry and Conformation of 2-(Pyridin-2-yloxy)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
A comprehensive literature review reveals a significant gap in the publicly available experimental and computational data regarding the specific molecular geometry and conformational analysis of 2-(Pyridin-2-yloxy)ethanamine. While basic chemical information is accessible, detailed quantitative structural parameters such as bond lengths, bond angles, and dihedral angles are not present in crystallographic databases or scholarly articles. This guide summarizes the available information and proposes a computational chemistry workflow as a robust method for determining the three-dimensional structure and conformational landscape of this molecule, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a molecule of interest due to its structural motifs—a pyridine ring linked to an ethanamine side chain via an ether linkage—which are common in pharmacologically active compounds. Understanding the three-dimensional geometry and conformational preferences of this molecule is crucial for predicting its interactions with biological targets, aiding in drug design and development. The spatial arrangement of the pyridine ring relative to the flexible ethanamine side chain dictates the molecule's steric and electronic properties, which in turn influence its binding affinity and efficacy.
Despite its relevance, there is a notable absence of detailed structural studies on this compound in the scientific literature. This document outlines the currently available data and presents a detailed protocol for a computational investigation to elucidate its molecular geometry and conformational dynamics.
Available Chemical Data
Public chemical databases provide fundamental information for this compound.
| Property | Value | Source |
| Molecular Formula | C7H10N2O | PubChem[1] |
| Molecular Weight | 138.17 g/mol | GSRS[2] |
| SMILES | C1=CC=NC(=C1)OCCN | PubChem[1] |
| InChI | InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | PubChem[1] |
| CAS Number | 29450-07-5 | CAS Common Chemistry[3] |
Proposed Methodology for Computational Analysis
Given the lack of experimental data, a computational approach using Density Functional Theory (DFT) is recommended to determine the molecular geometry and conformational landscape of this compound. DFT offers a good balance between accuracy and computational cost for molecules of this size.
Experimental Protocols: Computational Chemistry Workflow
A systematic computational study would involve the following steps:
-
Initial Structure Generation: The 2D structure of this compound will be used to generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94).
-
Conformational Search: A conformational search will be performed to identify low-energy conformers. This can be achieved through systematic rotation of the key dihedral angles (see Figure 1) or by using a stochastic search method like Monte Carlo.
-
Quantum Mechanical Geometry Optimization: The identified low-energy conformers will be subjected to full geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Final Energy Refinement: Single-point energy calculations can be performed at a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate relative energies of the conformers.
Visualization of the Proposed Workflow
The logical flow of the proposed computational study is depicted in the following diagram.
Caption: Proposed computational workflow for determining the molecular geometry and conformation of this compound.
Expected Outcomes and Data Presentation
The proposed computational study would yield a wealth of quantitative data that can be summarized in structured tables for easy comparison and analysis.
Key Dihedral Angles for Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, as illustrated below.
Caption: Key rotatable bonds (τ1, τ2, τ3) determining the conformation of this compound.
Tabulation of Predicted Geometric Parameters
Upon completion of the computational study, the geometric parameters for the most stable conformer(s) would be presented as follows:
Table 1: Predicted Bond Lengths (in Å) for the Most Stable Conformer
| Bond | Predicted Length (Å) |
|---|---|
| N(py)-C2(py) | Value |
| C2(py)-O | Value |
| O-CH2(α) | Value |
| CH2(α)-CH2(β) | Value |
| CH2(β)-NH2 | Value |
| ... | ... |
Table 2: Predicted Bond Angles (in degrees) for the Most Stable Conformer
| Angle | Predicted Angle (°) |
|---|---|
| N(py)-C2(py)-O | Value |
| C2(py)-O-CH2(α) | Value |
| O-CH2(α)-CH2(β) | Value |
| CH2(α)-CH2(β)-NH2 | Value |
| ... | ... |
Table 3: Predicted Dihedral Angles (in degrees) for the Most Stable Conformer
| Dihedral Angle | Predicted Angle (°) |
|---|---|
| τ1 (N(py)-C2(py)-O-CH2(α)) | Value |
| τ2 (C2(py)-O-CH2(α)-CH2(β)) | Value |
| τ3 (O-CH2(α)-CH2(β)-NH2) | Value |
| ... | ... |
Conclusion
While there is a clear need for detailed structural information on this compound for applications in drug discovery and development, a thorough search of existing literature and databases reveals a lack of such data. This guide highlights this knowledge gap and proposes a robust computational chemistry workflow to determine the molecule's molecular geometry and conformational preferences. The successful execution of this proposed study would provide the foundational structural data necessary for more advanced molecular modeling, structure-activity relationship studies, and rational drug design efforts.
References
A Technical Guide to the Discovery and Historical Synthesis of Pyridinoxy Alkanamines
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the discovery and historical synthesis of pyridinoxy alkanamines and related aryloxy alkanamines. This class of compounds was pivotal in the development of a new generation of antidepressant medications, fundamentally altering the therapeutic landscape for major depressive disorder.
Introduction: A New Pharmacological Paradigm
The latter half of the 20th century saw a paradigm shift in the understanding and treatment of depression. The prevailing monoamine hypothesis suggested that depleted levels of neurotransmitters like serotonin and norepinephrine were a key cause of depression.[1][2] This spurred a search for agents that could selectively modulate these neurotransmitter systems, moving away from the broader, less specific actions of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[3][4]
In the early 1970s, a dedicated research program at Eli Lilly and Company set out to develop compounds that could selectively inhibit the reuptake of serotonin.[5][6] This endeavor led to the discovery of the aryloxy alkanamine scaffold, a versatile chemical structure that ultimately yielded the first selective serotonin reuptake inhibitor (SSRI), fluoxetine, as well as potent selective norepinephrine reuptake inhibitors (SNRIs) containing the pyridinoxy moiety.[3][7] This guide details the history, synthesis, and pharmacology of this critical class of molecules.
The Historical Context: The Eli Lilly Antidepressant Program
The journey began in 1970 when pharmacologist Ray Fuller proposed a research program at Eli Lilly to find a selective serotonin reuptake inhibitor.[8] He was joined by chemist Bryan B. Molloy and biochemist David T. Wong.[9][10] Molloy, initially working on cardiovascular drugs, was persuaded to apply his expertise to synthesizing novel compounds for the central nervous system.[3] He created a series of aryloxypropanamines, whose chemical structures were inspired by antihistamines, some of which were known to have antidepressant properties.[11]
A pivotal moment came in 1971 after Molloy and Wong attended a lecture by Solomon Snyder, who had developed a method for testing compounds on crude preparations of nerve endings (synaptosomes) from rat brains.[3] This technique allowed for the rapid screening of Molloy's newly synthesized compounds for their ability to block the reuptake of serotonin, norepinephrine, and dopamine.
Using this assay, Wong discovered that one of Molloy's compounds, an aryloxy propanamine designated LY110140, was a potent and selective inhibitor of serotonin reuptake with minimal effects on other neurotransmitters.[3][5] This compound would later be named fluoxetine (Prozac).[7] The first publication on fluoxetine appeared in 1974, suggesting its potential as a novel antidepressant.[5] Its approval by the U.S. FDA in 1987 marked the beginning of the SSRI era.[6][7]
Key Synthetic Methodologies
The synthesis of pyridinoxy and related aryloxy alkanamines has evolved, with early methods focusing on racemic mixtures and later efforts developing chemoenzymatic and asymmetric routes to produce single enantiomers.[12][13][14]
General Synthetic Workflow
A common synthetic pathway involves the reaction of a phenol or pyridinol with a 3-carbon electrophile, followed by amination. This general workflow can be adapted to produce a wide variety of analogues.
References
- 1. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rxfiles.ca [rxfiles.ca]
- 3. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]
- 4. Role of serendipity in the discovery of classical antidepressant drugs: Applying operational criteria and patterns of discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Ray W. Fuller; Pharmacologist Helped Develop Prozac - Los Angeles Times [latimes.com]
- 10. Scientist Who Developed Prozac Receives International Honor [medicine.iu.edu]
- 11. Bryan Molloy - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Pyridin-2-yloxy)ethanamine as a Linker in Drug-Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of 2-(Pyridin-2-yloxy)ethanamine as a linker in published drug-conjugate literature is limited. The following application notes and protocols are based on established principles of bioconjugation chemistry and data from structurally related ether-based linkers. These should serve as a foundational guide for the development and evaluation of drug conjugates utilizing this novel linker.
Introduction to this compound as a Linker
This compound is a bifunctional molecule featuring a pyridyl ether moiety and a primary amine. This structure presents unique opportunities for its application as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs). The primary amine allows for straightforward conjugation to a payload molecule containing a reactive functional group (e.g., a carboxylic acid to form a stable amide bond). The pyridyl ether portion offers a potential site for attachment to the targeting moiety (e.g., an antibody).
Potential Advantages:
-
High Stability: Alkyl ether linkages are known for their high chemical stability, particularly in comparison to ester or hydrazone bonds which can be susceptible to hydrolysis in plasma.[1] This inherent stability can prevent the premature release of the cytotoxic payload in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[1]
-
Controlled Release: While highly stable, the pyridyl ether bond may be susceptible to cleavage under specific conditions, although this is less common than enzymatic or disulfide-based cleavage mechanisms.[2][3] The development of targeted release strategies would be a key area of investigation for this linker.
-
Modulation of Physicochemical Properties: The inclusion of the pyridine ring may influence the solubility and aggregation properties of the resulting drug conjugate.
General Structure and Mechanism of Action
A drug conjugate utilizing the this compound linker would consist of three main components: the targeting antibody, the linker, and the cytotoxic payload. The linker covalently connects the payload to the antibody.
Caption: General structure of an Antibody-Drug Conjugate with a this compound linker.
The proposed mechanism of action for an ADC with this linker would follow the general paradigm for ADCs.
Caption: Proposed mechanism of action for an ADC utilizing the this compound linker.
Experimental Protocols
The following are generalized protocols that will require optimization based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).
Synthesis of Payload-Linker Construct
This protocol describes the formation of an amide bond between the this compound linker and a payload containing a carboxylic acid.
Materials:
-
This compound
-
Payload with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash with a small amount of DMF.
-
To the filtrate containing the activated payload-NHS ester, add a solution of this compound (1.2 equivalents) in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the payload-linker construct.
-
Characterize the final product by NMR and MS.
Conjugation of Payload-Linker to Antibody
This protocol outlines a general method for conjugating the payload-linker construct to an antibody via maleimide chemistry targeting reduced interchain disulfide bonds. This assumes the pyridyl end of the linker has been modified with a maleimide group.
References
Application of 2-(Pyridin-2-yloxy)ethanamine in Antimicrobial Drug Design: A Guide for Researchers
Introduction
The pyridine nucleus is a prominent scaffold in medicinal chemistry, featured in numerous therapeutic agents due to its ability to form hydrogen bonds and engage in various biological interactions. Its derivatives have shown a wide spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties. 2-(Pyridin-2-yloxy)ethanamine is a molecule that combines the pyridinyl moiety with a flexible ethanamine side chain, presenting an interesting candidate for novel antimicrobial drug design. The presence of the ether linkage and the terminal primary amine offers multiple points for structural modification to optimize activity and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for evaluating this compound and its derivatives as antimicrobial agents. While specific antimicrobial data for this compound is not extensively documented in peer-reviewed literature, this note outlines the standard protocols for its synthesis, screening, and characterization based on established methods for similar pyridine-containing compounds.
Rationale for Investigation
The exploration of this compound as a potential antimicrobial agent is supported by the established activity of related pyridine derivatives. For instance, various aminopyridines and other substituted pyridines have demonstrated inhibitory effects against a range of bacterial and fungal pathogens. The structural features of this compound suggest several potential mechanisms of action, including but not limited to:
-
Cell Membrane Disruption: The lipophilic pyridine ring and the hydrophilic amine group could interact with the bacterial cell membrane, leading to altered permeability and cell death.
-
Enzyme Inhibition: The pyridine nitrogen and the terminal amine can act as ligands for metal ions in essential bacterial enzymes, thereby inhibiting their function.
-
DNA Intercalation: The planar pyridine ring might intercalate with bacterial DNA, interfering with replication and transcription processes.
Data Presentation
Effective evaluation of novel antimicrobial candidates requires systematic and quantitative assessment of their activity. The following tables provide a standardized format for presenting minimum inhibitory concentration (MIC) data, which is a key measure of a compound's potency. Researchers should populate similar tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (ATCC 29213) | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Vancomycin | [Insert Data] | [Insert Data] |
| Enterococcus faecalis (ATCC 29212) | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Ampicillin | [Insert Data] | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Gentamicin | [Insert Data] | [Insert Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Test Microorganism | Compound Concentration (µg/mL) | Positive Control (Antifungal) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Candida albicans (ATCC 90028) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Fluconazole | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus (ATCC 204305) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Amphotericin B | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a Williamson ether synthesis.
Materials:
-
2-Hydroxypyridine
-
2-Bromoethylamine hydrobromide
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxypyridine in anhydrous DMF.
-
Add sodium hydroxide pellets portion-wise to the solution while stirring at room temperature to form the sodium salt of 2-hydroxypyridine.
-
To this mixture, add a solution of 2-bromoethylamine hydrobromide in DMF dropwise.
-
Attach a condenser and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial/fungal inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotics/antifungals
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Serially dilute the stock solution of this compound in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
The following diagrams illustrate key conceptual frameworks for the application of this compound in antimicrobial drug design.
Application Notes and Protocols for 2-(Pyridin-2-yloxy)ethanamine as a Ligand for Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Pyridin-2-yloxy)ethanamine is a versatile bidentate ligand that coordinates to metal ions through the pyridyl nitrogen and the terminal amino nitrogen, forming a stable six-membered chelate ring. The presence of the flexible ether linkage and the robust pyridine moiety makes it an attractive ligand for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound and its metal complexes, drawing parallels from structurally similar N,O-donor ligand systems.
Potential Applications
Metal complexes of this compound are anticipated to exhibit a range of useful properties:
-
Catalysis: The coordination environment provided by this ligand can stabilize various transition metal ions in different oxidation states, making them suitable for catalytic applications. For instance, iron complexes could be investigated for transfer hydrogenation reactions, a key transformation in organic synthesis.
-
Biological Activity: The presence of a biologically active pyridine ring and the potential for the metal center to interact with biological macromolecules suggest that these complexes could be explored for their antimicrobial, antifungal, or anticancer properties. Copper(II) complexes, in particular, are known to exhibit significant biological activity.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound and a Representative Cu(II) Complex
| Property | Ligand (L) | [CuL₂]Cl₂ Complex (Representative) |
| Molecular Formula | C₇H₁₀N₂O | C₁₄H₂₀Cl₂CuN₄O₂ |
| Molecular Weight | 138.17 g/mol | 414.78 g/mol |
| Appearance | Colorless to pale yellow oil | Blue or green crystalline solid |
| Solubility | Soluble in methanol, ethanol, chloroform | Soluble in water, methanol, DMSO |
| IR (cm⁻¹) | ||
| ν(N-H) | ~3360, 3290 | ~3250, 3140 (shifted upon coordination) |
| ν(C=N) pyridine | ~1595 | ~1610 (shifted upon coordination) |
| ν(C-O-C) | ~1240, 1040 | ~1245, 1035 |
| ν(M-N) | - | ~450-500 |
| UV-Vis (in Methanol) | ||
| λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | ~260 (π→π) | ~265 (π→π), ~650 (d-d transition) |
| Magnetic Moment (µeff) | - | ~1.8-2.2 B.M. (typical for one unpaired e⁻) |
Experimental Protocols
Protocol 1: Synthesis of the Ligand - this compound
This protocol is based on the Williamson ether synthesis.
Materials:
-
2-Hydroxypyridine
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
2-Chloroethylamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexane
Procedure:
-
Deprotonation of 2-Hydroxypyridine: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: To the resulting sodium pyridin-2-olate solution, add 2-chloroethylamine hydrochloride (1.0 eq) in one portion.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure this compound as an oil.
Protocol 2: Synthesis of a Representative Metal Complex - Dichloro-bis[this compound]copper(II), [CuL₂]Cl₂
Materials:
-
This compound (L)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 eq) in methanol (10 mL).
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol (10 mL).
-
Complexation: Slowly add the ligand solution to the stirred metal salt solution at room temperature.
-
A color change should be observed, and a precipitate may form.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Isolation: If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure until a solid begins to form.
-
Wash the isolated solid with a small amount of cold methanol and then with diethyl ether.
-
Drying: Dry the resulting crystalline solid under vacuum.
Mandatory Visualizations
Synthetic Routes to Novel 2-(Pyridin-2-yloxy)ethanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel 2-(pyridin-2-yloxy)ethanamine derivatives. This class of compounds has garnered interest in medicinal chemistry due to its potential pharmacological activities, including anticonvulsant and antihistaminic effects. The following sections detail established synthetic routes, experimental procedures, and a summary of quantitative data for the parent compound and its analogs.
Introduction
The this compound scaffold serves as a versatile building block for the development of new chemical entities with potential therapeutic applications. The strategic combination of a pyridine ring, an ether linkage, and a terminal amino group allows for a wide range of structural modifications to modulate physicochemical properties and biological activity. This document outlines the primary synthetic strategies for accessing these derivatives and provides detailed protocols for their preparation and characterization.
Synthetic Routes
Two principal synthetic strategies for the preparation of this compound and its derivatives are the Williamson ether synthesis and the Mitsunobu reaction.
1. Williamson Ether Synthesis: This classical and widely used method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this involves the deprotonation of 2-hydroxypyridine to form the corresponding pyridin-2-oxide, which then acts as a nucleophile to displace a halide from a suitable 2-aminoethyl halide derivative. To avoid side reactions with the amino group, it is typically protected, for instance, as a phthalimide, which can be subsequently deprotected to yield the desired primary amine.
2. Mitsunobu Reaction: The Mitsunobu reaction provides an alternative and often milder route for the formation of the ether linkage. This reaction facilitates the condensation of an alcohol with a pronucleophile, in this case, 2-hydroxypyridine, in the presence of a phosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of the target compound, N-Boc-protected 2-aminoethanol is a suitable alcohol component. The reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, a feature that is crucial in stereoselective synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a two-step synthesis involving the initial formation of N-(2-(pyridin-2-yloxy)ethyl)phthalimide followed by deprotection to yield the final product.
Step 1: Synthesis of N-(2-(pyridin-2-yloxy)ethyl)phthalimide
-
Materials: 2-Hydroxypyridine, Sodium Hydride (NaH) (60% dispersion in mineral oil), N-(2-bromoethyl)phthalimide, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-(pyridin-2-yloxy)ethyl)phthalimide.
-
Step 2: Synthesis of this compound
-
Materials: N-(2-(pyridin-2-yloxy)ethyl)phthalimide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
To a solution of N-(2-(pyridin-2-yloxy)ethyl)phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Synthesis of tert-butyl (2-(pyridin-2-yloxy)ethyl)carbamate via Mitsunobu Reaction
This protocol describes the synthesis of the N-Boc protected derivative, which can be deprotected under acidic conditions to yield the final product.
-
Materials: 2-Hydroxypyridine, tert-butyl (2-hydroxyethyl)carbamate, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 2-hydroxypyridine (1.2 eq), tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (2-(pyridin-2-yloxy)ethyl)carbamate.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and a representative novel derivative.
| Compound | Synthetic Route | Starting Materials | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | MS (ES) m/z |
| This compound | Williamson Ether Synthesis | 2-Hydroxypyridine, N-(2-bromoethyl)phthalimide | 78[1] | Oil | 8.09-8.15 (m, 1H), 7.53-7.56 (m, 1H), 6.80-6.85 (m, 1H), 6.70-6.75 (m, 1H), 4.27-4.31 (m, 2H), 3.06-3.10 (m, 2H)[1] | 139 (M+H)[1] |
| 2-(2'-Piperazino-ethoxy)pyridine | Williamson Ether Synthesis | 2-Chloropyridine, 1-(2-Hydroxyethyl)piperazine | - | - | - | - |
Note: Detailed yield and characterization data for 2-(2'-Piperazino-ethoxy)pyridine were not available in the searched literature, but its synthesis and biological evaluation have been reported.
Mandatory Visualization
Synthetic Workflow
The general workflow for the synthesis of this compound derivatives via Williamson ether synthesis is depicted below.
Caption: General workflow for Williamson ether synthesis.
Biological Context: Potential Mechanisms of Action
Derivatives of this compound have shown potential as anticonvulsant and antihistaminic agents. The diagram below illustrates the potential high-level mechanisms through which these compounds may exert their effects.
Caption: Potential mechanisms of pharmacological activity.
References
Application Notes and Protocols: The Role of Chiral Pyridine-Containing Ligands in Asymmetric Catalysis
A Note on 2-(Pyridin-2-yloxy)ethanamine: While the specific application of this compound in asymmetric catalysis is not extensively documented in current literature, the broader class of chiral pyridine-containing ligands is of paramount importance in the field. These ligands are instrumental in a variety of metal-catalyzed enantioselective transformations, offering high levels of stereocontrol. This document provides detailed application notes and protocols for several key classes of chiral pyridine-containing ligands, which are of significant interest to researchers, scientists, and drug development professionals.
Chiral Pyridine-Aminophosphine (P,N) Ligands in Asymmetric Hydrogenation
Chiral pyridine-aminophosphine ligands are a class of P,N ligands that have demonstrated exceptional performance in asymmetric hydrogenation reactions. The combination of a soft phosphine donor and a hard pyridine nitrogen donor allows for effective coordination to transition metals like iridium and rhodium, leading to highly enantioselective catalysts.
Applications
A notable application of these ligands is in the iridium-catalyzed asymmetric hydrogenation of olefins and imines.[1] Specifically, ligands based on a chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffold have been used to achieve excellent enantio- and diastereoselectivity in the hydrogenation of challenging substrates such as seven-membered cyclic imines.[1]
Performance Data
The following table summarizes the performance of a chiral pyridine-aminophosphine ligand in the Ir-catalyzed asymmetric hydrogenation of various substrates.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | (E)-1,2-diphenylpropene | 1 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 98 | [1] |
| 2 | 2-(4-methoxyphenyl)-1-propene | 1 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 96 | [1] |
| 3 | 2,4-diaryl-3H-benzo[b]azepine | 1 | Toluene | 50 | 30 | 24 | >99 | 99 | [1] |
| 4 | 2,4-diaryl-3H-benzo[b][1][2]diazepine | 1 | Toluene | 50 | 30 | 24 | >99 | 97 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin
This protocol is a general guideline for the asymmetric hydrogenation of a prochiral olefin using an in situ prepared Iridium-Pyridine-Aminophosphine catalyst.
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral Pyridine-Aminophosphine Ligand
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral pyridine-aminophosphine ligand (1.1 mol%) to a vial.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
In a separate vial, dissolve the prochiral olefin substrate (1.0 equiv) in the remaining solvent.
-
Transfer the substrate solution to the autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25-30 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Diagram: Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.
Chiral Pyridine Bis(oxazoline) (Pybox) Ligands in Asymmetric Catalysis
Chiral Pyridine Bis(oxazoline), or Pybox, ligands are a versatile class of tridentate ligands that have found widespread use in asymmetric catalysis. The C₂-symmetric design and the ease of tuning the steric and electronic properties of the oxazoline substituents make them highly effective for a range of enantioselective transformations.
Applications
A prominent application of Pybox ligands is in the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with organozinc reagents.[3][4][5][6] This method allows for the stereoconvergent synthesis of chiral products from racemic starting materials.
Performance Data
The following table presents data for the nickel-catalyzed asymmetric Negishi cross-coupling of various racemic secondary allylic chlorides with alkylzinc reagents using a Pybox ligand.
| Entry | Allylic Chloride | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | cinnamyl chloride | MeZnCl | 5 | 6 | THF | 23 | 12 | 85 | 92 | [4] |
| 2 | (E)-1-chloro-3-phenyl-2-butene | EtZnCl | 5 | 6 | THF | 23 | 12 | 81 | 90 | [4] |
| 3 | 1-chloro-1-phenyl-2-propene | i-PrZnCl | 5 | 6 | THF | 23 | 12 | 75 | 88 | [4] |
| 4 | (E)-1-chloro-3-methyl-2-hexene | MeZnCl | 5 | 6 | THF | 23 | 12 | 89 | 95 | [4] |
Experimental Protocol: Synthesis of a Chiral Pyridine Bis(oxazoline) (Pybox) Ligand
This protocol describes the synthesis of a CH₂CH₂Ph-pybox ligand, which has been shown to be effective in Ni-catalyzed Negishi couplings.[7]
Materials:
-
(S)-2-Amino-4-phenylbutan-1-ol
-
2,6-Pyridinedicarbonyl dichloride
-
Thionyl chloride (SOCl₂)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
Procedure:
-
Synthesis of the Bis(amido alcohol):
-
To a solution of (S)-2-Amino-4-phenylbutan-1-ol (2.2 equiv) and triethylamine (2.5 equiv) in anhydrous DCM at 0 °C, add a solution of 2,6-pyridinedicarbonyl dichloride (1.0 equiv) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bis(amido alcohol).
-
-
Cyclization to the Bis(oxazoline):
-
To a solution of the bis(amido alcohol) (1.0 equiv) in anhydrous DCM at 0 °C, add thionyl chloride (2.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the chiral Pybox ligand.
-
Diagram: Synthesis of a Chiral Pybox Ligand
Caption: Synthesis of a chiral Pybox ligand.
Chiral Pyridyl Alcohols in Enantioselective Alkylzinc Additions
Chiral pyridyl alcohols are effective catalysts for the enantioselective addition of organozinc reagents to aldehydes, producing valuable chiral secondary alcohols.[2] The pyridine nitrogen and the alcohol oxygen can coordinate to the zinc reagent, creating a chiral environment that directs the stereochemical outcome of the reaction.
Applications
This methodology is widely used for the synthesis of enantiomerically enriched secondary alcohols from a variety of aromatic and aliphatic aldehydes. The use of dialkylzinc reagents, such as diethylzinc, is common.[8][9]
Performance Data
The following table shows the performance of a chiral pyridyl alcohol in the enantioselective addition of diethylzinc to various aldehydes.
| Entry | Aldehyde | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | Benzaldehyde | 10 | Toluene | 0 | 24 | 95 | 98 | [10] |
| 2 | 4-Methoxybenzaldehyde | 10 | Toluene | 0 | 24 | 92 | 97 | [10] |
| 3 | 4-Chlorobenzaldehyde | 10 | Toluene | 0 | 24 | 96 | 99 | [10] |
| 4 | Cinnamaldehyde | 10 | Toluene | 0 | 24 | 88 | 94 | [10] |
| 5 | Hexanal | 10 | Toluene | 0 | 24 | 85 | 92 | [10] |
Experimental Protocol: Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol provides a general procedure for the chiral pyridyl alcohol-catalyzed enantioselective addition of diethylzinc to an aldehyde.
Materials:
-
Chiral Pyridyl Alcohol Ligand
-
Aldehyde substrate
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a glovebox, add the chiral pyridyl alcohol ligand (10 mol%) to a Schlenk flask.
-
Add anhydrous, degassed toluene to dissolve the ligand.
-
Cool the solution to 0 °C.
-
Add the aldehyde substrate (1.0 equiv) to the flask.
-
Slowly add the diethylzinc solution (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for the specified time (e.g., 24 hours).
-
Remove the flask from the glovebox and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Diagram: Catalytic Cycle for Enantioselective Alkylzinc Addition
Caption: Catalytic cycle for alkylzinc addition.
References
- 1. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chiral pyridyl alcohol-promoted highly enantioselective and rapid addition of dialkylzinc to pyridinecarboxaldehydes | Semantic Scholar [semanticscholar.org]
- 3. Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs [organic-chemistry.org]
- 7. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
High-Throughput Screening of 2-(Pyridin-2-yloxy)ethanamine Libraries for Modulators of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-throughput screening (HTS) of 2-(Pyridin-2-yloxy)ethanamine compound libraries to identify novel modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. The protocols herein describe a robust and automated screening workflow, from initial library preparation to hit confirmation and validation. This application note also includes representative data and visualizations to guide researchers in their drug discovery efforts.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. Libraries based on this scaffold offer a rich chemical space for the discovery of novel therapeutics. High-throughput screening (HTS) provides an efficient means to systematically test large numbers of these compounds for their ability to modulate specific biological targets or pathways.
This application note focuses on the identification of inhibitors of the MAPK signaling cascade, a key pathway in oncology. The described assays and protocols are designed for a 384-well plate format, suitable for automated liquid handling and high-throughput data acquisition.
Experimental Protocols
Reagents and Materials
-
Compound Library: this compound library dissolved in 100% DMSO.
-
Cell Line: HEK293 cells stably expressing a constitutively active mutant of a kinase upstream in the MAPK pathway (e.g., BRAF V600E).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Detection Reagents: Commercially available phospho-ERK1/2 immunoassay kit (e.g., HTRF, AlphaLISA).
-
Control Compounds: Known inhibitor of the MAPK pathway (e.g., Vemurafenib) as a positive control, and DMSO as a negative control.
-
Instrumentation: Automated liquid handler, plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).
Primary High-Throughput Screening Protocol
-
Compound Plating:
-
Using an automated liquid handler, transfer 50 nL of each compound from the this compound library (10 mM in DMSO) to a 384-well assay plate.
-
Add 50 nL of the positive control (e.g., 10 µM Vemurafenib) to designated control wells.
-
Add 50 nL of DMSO to negative control and blank wells.
-
-
Cell Seeding:
-
Trypsinize and resuspend HEK293 cells in the appropriate culture medium.
-
Adjust the cell density to 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate containing the compounds.
-
-
Incubation:
-
Incubate the plates for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Prepare the phospho-ERK1/2 detection reagents according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent mixture to each well.
-
Incubate the plates for 2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a compatible plate reader using the appropriate settings for the chosen detection technology.
-
Hit Confirmation and IC50 Determination
-
Dose-Response Plate Preparation:
-
Select compounds that exhibit >50% inhibition in the primary screen for follow-up.
-
Create a 10-point, 3-fold serial dilution series for each selected hit compound in DMSO, starting from a 10 mM stock.
-
Plate 50 nL of each concentration of the hit compounds in a 384-well plate.
-
-
Assay Execution:
-
Follow the same procedure as the primary screen (steps 2-5 in section 2.2).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Data Presentation
Table 1: Primary HTS Statistics
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Z'-factor | 0.78 |
| Hit Rate (>50% Inhibition) | 1.2% |
| Number of Confirmed Hits | 120 |
Table 2: Properties of Confirmed Hits
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| PYE-001 | 0.25 | 98 |
| PYE-002 | 0.52 | 95 |
| PYE-003 | 1.10 | 92 |
| PYE-004 | 2.35 | 88 |
| PYE-005 | 4.80 | 85 |
Visualizations
Caption: High-throughput screening workflow for identifying inhibitors.
Caption: Simplified MAPK signaling pathway with a hypothetical inhibitor.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the high-throughput screening of this compound libraries to identify novel modulators of the MAPK signaling pathway. The described workflow is robust, scalable, and can be adapted to other targets and assay formats. The identification of potent and selective inhibitors from this chemical scaffold could lead to the development of novel therapeutics for a range of diseases.
Application Notes & Protocols for the Quantification of 2-(Pyridin-2-yloxy)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Pyridin-2-yloxy)ethanamine is a chemical compound with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes typical quantitative data for the analytical methods described. These values are estimates based on methods for structurally similar compounds and should be validated for specific laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~0.3 ng/mL |
| Accuracy (% Recovery) | 97-103% | 98-102% |
| Precision (% RSD) | < 3% | < 2% |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a general workflow for the quantification of this compound from a given sample matrix.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and other relatively clean sample matrices.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
Reference standard of this compound
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
-
Reference standard of this compound
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass.
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (illustrative):
-
This compound: Precursor ion [M+H]⁺ m/z 139.1 → Product ion (e.g., m/z 95.1)
-
Internal Standard: To be determined based on the selected IS.
-
-
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
4. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
The following diagram illustrates the logical relationship in developing an LC-MS/MS method.
Caption: LC-MS/MS method development and validation workflow.
Application Notes and Protocols: Use of 2-(Pyridin-2-yloxy)ethanamine in the Synthesis of Antiviral Compounds
Introduction
The pyridine nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] Pyridine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antiviral properties against a range of viruses such as Human Immunodeficiency Virus (HIV), influenza, and coronaviruses.[3][4] This has led to continued interest in the synthesis of novel pyridine derivatives as potential antiviral drug candidates. 2-(Pyridin-2-yloxy)ethanamine represents a versatile building block for the synthesis of more complex molecules, incorporating both the pyridine ring and a reactive primary amine function. This document aims to provide detailed application notes and protocols for the use of this compound in the synthesis of antiviral compounds.
Rationale for Use in Antiviral Drug Discovery
The structural features of this compound make it an attractive starting material for the synthesis of potential antiviral agents. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, such as viral enzymes or proteins. The flexible ethylamine side chain allows for the introduction of various functional groups through reactions at the primary amine, enabling the exploration of structure-activity relationships (SAR). By modifying this side chain, researchers can fine-tune the physicochemical properties of the resulting compounds, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
Synthesis of Antiviral Compounds: General Approaches
While specific antiviral compounds directly synthesized from this compound are not extensively reported in publicly available literature, its chemical reactivity allows for its incorporation into various molecular scaffolds known to possess antiviral activity. Two common synthetic strategies involving primary amines are the formation of Schiff bases and thiourea derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are known to exhibit a wide range of biological activities, including antiviral effects. The synthesis of Schiff bases from this compound involves the condensation reaction with various aldehydes or ketones.
Experimental Protocol: General Procedure for Schiff Base Synthesis
A general protocol for the synthesis of Schiff base derivatives of this compound is as follows:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0 - 1.2 eq) to the solution.
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period ranging from 2 to 8 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.[5]
Logical Workflow for Schiff Base Synthesis
Caption: General workflow for synthesizing Schiff base derivatives.
Synthesis of Thiourea Derivatives
Thiourea derivatives are another class of compounds that have been investigated for their antiviral potential. The synthesis of thiourea derivatives of this compound can be achieved by reacting it with various isothiocyanates.
Experimental Protocol: General Procedure for Thiourea Synthesis
A general protocol for the synthesis of thiourea derivatives is as follows:
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or acetone.
-
Add the desired isothiocyanate (1.0 eq) to the solution.
-
The reaction mixture is stirred at room temperature for a period of 4 to 12 hours.
-
The formation of a precipitate indicates the progress of the reaction.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the thiourea derivative.
-
Further purification can be achieved by recrystallization if necessary.
Potential Antiviral Targets and Signaling Pathways
While specific data for derivatives of this compound is not available, pyridine-containing compounds have been shown to target various stages of the viral life cycle.[3] Potential mechanisms of action for novel compounds derived from this scaffold could include:
-
Inhibition of Viral Entry: Interference with the attachment or fusion of the virus to the host cell.
-
Inhibition of Viral Replication: Targeting viral enzymes essential for replication, such as reverse transcriptase, protease, or polymerase.[3]
-
Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles or their release from the host cell.
Potential Viral Targets of Pyridine Derivatives
Caption: Potential inhibition points in the viral life cycle.
Data Presentation
As there is no specific quantitative data available for antiviral compounds synthesized from this compound, a template for data presentation is provided below for when such data becomes available.
Table 1: Antiviral Activity and Cytotoxicity of Hypothetical Compounds
| Compound ID | Target Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| P2E-SB-01 | Influenza A | Plaque Reduction | Data | Data | Data |
| P2E-TU-01 | HIV-1 | Reverse Transcriptase | Data | Data | Data |
| Control | Virus | Assay | Data | Data | Data |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
This compound is a promising, yet underexplored, starting material for the synthesis of novel antiviral compounds. The synthetic protocols for generating Schiff base and thiourea derivatives are straightforward and allow for the creation of a diverse library of compounds for antiviral screening. Future research should focus on synthesizing and evaluating derivatives of this compound against a panel of viruses to identify lead compounds for further development. The exploration of their mechanisms of action will be crucial in understanding how these compounds exert their antiviral effects and in guiding the design of more potent and selective antiviral agents.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Pyridin-2-yloxy)ethanamine Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of 2-(Pyridin-2-yloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most prevalent issue is the competing N-alkylation of the 2-pyridone tautomer, which leads to the formation of an undesired isomer and reduces the yield of the target O-alkylated product.[1][2][3] 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. While the desired reaction is the Williamson ether synthesis on the oxygen atom (O-alkylation), the nitrogen atom of the 2-pyridone form is also nucleophilic and can be alkylated.[3]
Q2: How can I selectively favor O-alkylation over N-alkylation?
A2: Several factors can be manipulated to favor the desired O-alkylation. The choice of base, solvent, and alkylating agent is critical.[3] Using a strong, "hard" base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) typically enhances O-alkylation.[4] These conditions promote the formation of the oxygen-centered anion (alkoxide), which is a "hard" nucleophile, favoring reaction at the harder electrophilic center.
Q3: My reaction is not proceeding, or is very slow. What should I check?
A3: A stalled or slow reaction can be due to several factors:
-
Inactive Base: Sodium hydride, for example, can be deactivated by moisture. Ensure you are using fresh, high-quality base under strictly anhydrous conditions.[5]
-
Insufficient Temperature: While higher temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. A typical temperature range for Williamson ether synthesis is between 50-100 °C.[5][6]
-
Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity.[5] Using polar aprotic solvents like DMF or DMSO is generally recommended.[4]
-
Leaving Group: The nature of the leaving group on the ethanamine moiety is important. Iodide is a better leaving group than bromide, which is better than chloride. Using an ethanamine derivative with a better leaving group (e.g., a tosylate or mesylate) can accelerate the reaction.[7]
Q4: What are the best practices for purifying this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[8] A gradient elution system, often starting with a less polar solvent (like ethyl acetate) and gradually increasing polarity with a more polar solvent (like methanol), can effectively separate the desired product from starting materials and the N-alkylated byproduct. Acid-base extraction can also be employed during the workup to remove unreacted 2-hydroxypyridine.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Low Yield & Complex Mixture of Products | Competing N-alkylation of the 2-pyridone tautomer. | 1. Change the Base: Use a strong, hard base like NaH or KH instead of weaker bases like K₂CO₃.[4] 2. Change the Solvent: Switch to a polar aprotic solvent such as DMF or DMSO.[4] 3. Consider a Catalyst: A palladium catalyst has been shown to promote regioselective O-alkylation.[9] |
| Reaction Fails to Start (No Product Formation) | Ineffective deprotonation of 2-hydroxypyridine or poor nucleophilic attack. | 1. Verify Base Activity: Use fresh, dry NaH. A gray appearance may indicate deactivation.[5] 2. Increase Temperature: Cautiously warm the reaction, monitoring by TLC. A range of 50-100°C is common.[5][6] 3. Use a Better Leaving Group: If using 2-chloroethanamine, consider switching to 2-bromoethanamine or a tosylated/mesylated analog.[7] |
| Formation of an Alkene Byproduct | E2 elimination is competing with the desired SN2 substitution. | This is more likely with secondary alkyl halides, but can occur if the reaction is overheated.[4][7] Ensure the alkylating agent is a primary halide and maintain moderate reaction temperatures. |
| Difficulty Separating Product from Byproduct | O- and N-alkylated isomers have similar polarities. | Optimize column chromatography conditions. Use a shallow solvent gradient and consider different solvent systems (e.g., Dichloromethane/Methanol). |
Data Summary
The choice of reaction conditions significantly impacts the ratio of O-alkylation to N-alkylation, and thus the final yield. The following table summarizes qualitative outcomes based on established principles of the Williamson ether synthesis.
| Base | Solvent | Expected Predominant Product | Rationale |
| NaH, KH | DMF, DMSO | O-Alkylation (Desired Product) | Hard base in a polar aprotic solvent favors the formation and reaction of the hard alkoxide nucleophile.[4] |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Mixture of O- and N-Alkylation | Weaker bases may not fully deprotonate the oxygen, leading to a more competitive N-alkylation pathway. |
| Ag₂O | Chloroform, Toluene | N-Alkylation (Byproduct) | "Soft" metal cations can coordinate with the nitrogen atom, promoting N-alkylation. |
Experimental Protocols
Protocol 1: Optimized for O-Alkylation
This protocol is designed to maximize the yield of the desired this compound by favoring O-alkylation.
Reagents:
-
2-Hydroxypyridine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethylamine hydrobromide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add 2-hydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the 2-hydroxypyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
In a separate flask, dissolve 2-bromoethylamine hydrobromide (1.1 eq) in a minimum amount of DMF. Note: As the hydrobromide salt is used, an additional equivalent of NaH (total 2.2 eq) will be required to neutralize the HBr and deprotonate the amine.
-
Slowly add the 2-bromoethylamine solution to the reaction mixture at room temperature.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[6]
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Guides
Competing Reaction Pathways
The synthesis of this compound is complicated by the tautomerism of 2-hydroxypyridine. The desired O-alkylation pathway competes with an undesired N-alkylation pathway.
Caption: Competing O- vs. N-alkylation pathways.
General Experimental Workflow
The following diagram outlines the key steps from reaction setup to the purification of the final product.
Caption: Workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve low-yield issues.
Caption: Decision tree for troubleshooting low yields.
References
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ethanamine, 2-(3-pyridinyloxy)- (9CI) | 310880-25-2 [chemicalbook.com]
- 9. Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Identifying side products in 2-(Pyridin-2-yloxy)ethanamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-yloxy)ethanamine. The information provided is designed to assist in identifying and mitigating the formation of common side products during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the primary expected side products?
The most common synthetic route is a Williamson ether synthesis involving the reaction of 2-hydroxypyridine with a 2-haloethylamine (e.g., 2-chloroethylamine) in the presence of a base. The primary side products arise from two main competing reactions:
-
N-alkylation of the 2-pyridone tautomer: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. While O-alkylation of 2-hydroxypyridine yields the desired product, N-alkylation of 2-pyridone results in the formation of the isomeric side product, 1-(2-aminoethyl)pyridin-2-one. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2][3]
-
Side reactions of 2-chloroethylamine: Under basic conditions, 2-chloroethylamine can undergo intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate can lead to the formation of piperazine and other dimeric impurities.[4][5]
Q2: How can I favor the desired O-alkylation over N-alkylation?
Controlling the regioselectivity between N- and O-alkylation is a key challenge. Generally, factors that favor O-alkylation include:
-
Choice of Base and Solvent: The combination of base and solvent plays a critical role. Some literature suggests that certain phase-transfer catalysts or specific base/solvent systems can favor O-alkylation.[3]
-
Reaction Temperature: Temperature can influence the tautomeric equilibrium and the relative rates of N- and O-alkylation. Optimization of the reaction temperature is crucial.
Q3: What are the signs of significant piperazine formation and how can it be minimized?
The formation of N,N'-bis(2-pyridyloxyethyl)piperazine or other piperazine-related impurities can be identified by analytical techniques such as LC-MS or NMR. To minimize its formation:
-
Control of Stoichiometry: Use a controlled excess of 2-hydroxypyridine relative to 2-chloroethylamine.
-
Slow Addition of Reagents: Adding the base or 2-chloroethylamine slowly can help to maintain a low concentration of the reactive aziridinium intermediate, thus reducing the likelihood of dimerization.[4]
-
Temperature Control: Higher temperatures can promote the formation of piperazine derivatives.[5]
Q4: Is the this compound product stable?
The pyridyl ether linkage is generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 2-hydroxypyridine and ethanolamine.[6] It is advisable to handle and store the purified product under neutral conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product and presence of a major isomeric impurity (by LC-MS or NMR). | Predominant N-alkylation of the 2-pyridone tautomer. | - Modify the base and/or solvent system. Consider using a non-polar, aprotic solvent. - Optimize the reaction temperature. - Investigate the use of a phase-transfer catalyst. |
| Presence of a significant amount of a higher molecular weight impurity, potentially a dimer. | Formation of piperazine derivatives from the 2-chloroethylamine starting material.[4][5] | - Ensure slow and controlled addition of the base and/or 2-chloroethylamine. - Adjust the stoichiometry to use a slight excess of 2-hydroxypyridine. - Lower the reaction temperature. |
| Product degradation upon storage or during workup. | Hydrolysis of the pyridyl ether linkage. | - Ensure the workup and storage conditions are close to neutral pH. - Avoid prolonged exposure to strong acids or bases. |
| Complex mixture of unidentified side products. | Multiple side reactions occurring simultaneously (N-alkylation, piperazine formation, etc.). | - Re-evaluate the overall reaction conditions (temperature, solvent, base, stoichiometry). - Isolate and characterize the major impurities to better understand the competing reaction pathways. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol and may require optimization.
-
To a solution of 2-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., NaH, K2CO3) (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add a solution of 2-chloroethylamine hydrochloride (1.0 eq) in the same solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Side Product Identification by LC-MS
This is a general method and should be adapted for available instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm, and Mass Spectrometry (ESI+).
-
Expected Masses:
-
This compound: [M+H]⁺ = 139.0866
-
1-(2-aminoethyl)pyridin-2-one: [M+H]⁺ = 139.0866
-
Piperazine derivative (dimer): [M+H]⁺ will be significantly higher.
-
Visualizing Reaction Pathways
Caption: Competing reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying side products.
References
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing Synthesis of 2-(Pyridin-2-yloxy)ethanamine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-(Pyridin-2-yloxy)ethanamine is a critical step in various research and development pipelines. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on optimizing reaction temperature and time.
Troubleshooting Guide
Low yields and the presence of impurities are common hurdles in the synthesis of this compound via the Williamson ether synthesis. This guide provides a systematic approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting suboptimal results in the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective Deprotonation: The alkoxide of 2-hydroxyethylamine was not fully formed. | Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure anhydrous conditions as water will quench the base. |
| Low Reaction Temperature: The reaction rate is too slow. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC-MS. A typical range for Williamson ether synthesis is 50-100°C.[1] | |
| Short Reaction Time: The reaction has not gone to completion. | Extend the reaction time, monitoring hourly after the initial expected reaction period. Typical Williamson ether synthesis reactions can run for 1-8 hours.[1] | |
| Presence of Unreacted 2-Chloropyridine | Insufficient Nucleophile: Not enough of the 2-hydroxyethylamine alkoxide is present. | Ensure at least a stoichiometric amount of 2-hydroxyethylamine and the base are used. A slight excess of the amine can be beneficial. |
| Reaction Not at Equilibrium: The reaction requires more time or higher temperature. | Refer to the solutions for "Low to No Product Formation". | |
| Presence of Side Products | N-alkylation of the Product: The primary amine of the product can react with 2-chloropyridine. | This is more likely at higher temperatures. Consider running the reaction at the lower end of the effective temperature range. |
| Elimination of 2-Chloroethylamine (if used as starting material): The base promotes the formation of aziridine or other elimination byproducts. | Use a less sterically hindered, non-nucleophilic base. Ensure the temperature is not excessively high. | |
| Dimerization/Polymerization: Self-condensation of starting materials or products. | This can be influenced by concentration. Try running the reaction at a slightly lower concentration. | |
| Difficulty in Product Isolation | Emulsion during Work-up: The product may act as a surfactant. | Add brine during the aqueous work-up to break the emulsion. |
| Co-elution during Chromatography: Impurities have similar polarity to the product. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider derivatizing the amine to alter its polarity for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature is a balance between reaction rate and the formation of side products. Generally, a temperature range of 80-100°C is effective when using a high-boiling solvent like dioxane or DMF. It is recommended to start at a lower temperature (e.g., 80°C) and monitor the reaction's progress. If the reaction is slow, the temperature can be gradually increased.
Q2: How does reaction time affect the yield?
A2: Reaction time is critical for driving the reaction to completion. A reaction time of 14 hours at reflux has been reported to give a good yield (78%). However, prolonged reaction times at high temperatures can lead to the formation of N-alkylation byproducts. It is advisable to monitor the reaction by TLC or GC-MS to determine the point at which the consumption of starting materials plateaus.
Q3: Which base is most suitable for this synthesis?
A3: A strong, non-nucleophilic base is ideal for deprotonating 2-hydroxyethylamine without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.
Q4: What are the most common side products to look out for?
A4: The most likely side product is the N-alkylated derivative, where a second molecule of 2-chloropyridine reacts with the amine group of the product. Unreacted starting materials, 2-hydroxyethylamine and 2-chloropyridine, may also be present if the reaction does not go to completion.
Q5: What is the best method for purifying the final product?
A5: Flash column chromatography on silica gel is a highly effective method for purifying this compound. A typical eluent system is a mixture of chloroform, methanol, and concentrated ammonium hydroxide.
Data Presentation
The following table summarizes the expected impact of temperature and time on the synthesis of this compound based on general principles of Williamson ether synthesis. Note: This data is illustrative and optimal conditions should be determined experimentally.
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Potential for Side Products |
| 60 | 12 | Low | Low |
| 80 | 14 | Moderate to High | Moderate |
| 100 (Reflux in Dioxane) | 14 | High (Reported 78%) | Moderate to High |
| 120 | 8 | Potentially Lower | High (N-alkylation) |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported successful synthesis.
Materials:
-
2-Hydroxyethylamine
-
2-Chloropyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dioxane, anhydrous
-
Methylene Chloride
-
Brine solution
-
Magnesium Sulfate
-
Silica Gel for flash chromatography
-
Eluent: Chloroform/Methanol/concentrated Ammonium Hydroxide (e.g., 80:18:2)
Procedure:
-
To a solution of 2-hydroxyethylamine (1.0 equivalent) in anhydrous dioxane, add sodium hydride (1.0 equivalent) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes at room temperature to allow for the formation of the sodium alkoxide.
-
Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 101°C for dioxane) and maintain for 14 hours.
-
After 14 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water and then dilute with methylene chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by flash chromatography on silica gel using a suitable eluent system (e.g., 50% of an 80:18:2 mixture of chloroform/methanol/concentrated ammonium hydroxide in methylene chloride) to afford pure this compound.
Reaction Scheme
Caption: Synthesis of this compound via Williamson ether synthesis.
References
Preventing degradation of 2-(Pyridin-2-yloxy)ethanamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation of 2-(Pyridin-2-yloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, well-ventilated, and dry place.[1] It is recommended to keep the container tightly sealed to prevent exposure to moisture and air. Some suppliers recommend refrigeration at 2-8°C and protection from light.[2] Always refer to the manufacturer's specific storage instructions provided on the product's safety data sheet (SDS).
Q2: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color (e.g., from colorless/pale yellow to brown), the appearance of particulates, or a change in the physical state. In experimental settings, degradation may manifest as unexpected or inconsistent results, such as decreased potency, the appearance of extra peaks in analytical chromatograms (e.g., HPLC, GC), or a shift in pH of a solution.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains a pyridine ring, an ether linkage, and a primary amine, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strongly acidic or basic conditions, which would yield 2-hydroxypyridine and ethanolamine.
-
Oxidation: The primary amine and the pyridine ring are susceptible to oxidation. Oxidation of the amine could lead to the formation of various products, while oxidation of the pyridine ring could result in the formation of N-oxides.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of pyridine-containing compounds.
-
Thermal Degradation: High temperatures can promote decomposition. The specific degradation products would depend on the temperature and atmosphere (presence or absence of oxygen).
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where degradation of this compound is suspected.
Problem: I am observing an unexpected loss of my compound or the appearance of new, unidentified peaks in my analytical data (e.g., HPLC, LC-MS).
This could indicate that your compound is degrading under your experimental or storage conditions. Follow these steps to identify the cause and find a solution.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the degradation of this compound.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.
Protocol: Forced Degradation Study
Objective: To identify the conditions under which this compound degrades and to characterize the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products. An HPLC-MS method is highly recommended for the identification of degradation products.
-
Data Presentation
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product(s) (if identified) |
| 0.1 M HCl | 24 | RT | |||
| 1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | RT | |||
| 1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Thermal (Solid) | 24 | 60 | |||
| Thermal (Solution) | 24 | 60 | |||
| Photostability | - | - |
This table should be populated with your experimental data.
By following this guide, researchers can better understand the stability of this compound and take appropriate measures to prevent its degradation during storage and experimentation, ensuring the reliability and reproducibility of their results.
References
Technical Support Center: Troubleshooting Regioselectivity in Pyridine Ring Functionalization
Welcome to the technical support center for the functionalization of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in their experiments. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, making the precise control of their functionalization a critical aspect of synthetic chemistry.[1][2]
This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice for common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine giving low yields and a mixture of isomers?
A1: The direct electrophilic aromatic substitution on the pyridine ring is inherently challenging. The nitrogen atom deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene.[3][4] When the reaction does occur, it typically requires harsh conditions and preferentially attacks the C3 position.[3][5]
-
Troubleshooting & Optimization:
-
Reaction Conditions: Ensure you are using sufficiently forcing conditions, such as strong Brønsted or Lewis acids at elevated temperatures.[3]
-
Pyridine N-oxide Strategy: A highly effective method to overcome the low reactivity and control regioselectivity is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can be subsequently deoxygenated to furnish the C4-substituted pyridine.[6]
-
Activating Groups: The presence of electron-donating groups on the pyridine ring can increase its reactivity towards electrophiles.[6] The final regioselectivity will be a balance between the directing effects of the nitrogen and the existing substituent.[3]
-
Q2: I am observing a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor one over the other?
A2: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[7][8][9] The distribution between C2 and C4 products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky substituent at the C4 position can favor C2 attack.[6]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. For example, switching from a non-polar solvent like dichloromethane (DCM) to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can invert the regioselectivity in some cases.[6][10]
-
Electronic Effects: The electronic nature of other substituents on the pyridine ring can subtly alter the relative electron deficiency at the C2 and C4 positions.[6]
Q3: How can I achieve functionalization at the C3 position of the pyridine ring?
A3: Directing functionalization to the C3 position, which is electronically disfavored for many reaction types, requires specific strategies:
-
Electrophilic Aromatic Substitution (EAS): As mentioned in Q1, direct EAS on pyridine preferentially occurs at C3, although it requires harsh conditions.[3][5]
-
Directed ortho-Metalation (DoM): If a directing group is placed at the C2 or C4 position, lithiation can be directed to the C3 position.[11][12] Common directing groups include amides, carbamates, and ethers.[13]
-
Dearomatization Strategies: Recent advances have utilized dearomatization of the pyridine ring to enable meta-functionalization. The dearomatized intermediate can undergo reaction at the C3 position, followed by rearomatization.[14]
-
Zincke Imine Intermediates: A classic strategy involves the formation of Zincke imines from pyridinium salts. These electron-rich intermediates can undergo regioselective halogenation or other functionalizations at the C3 position, followed by ring-closing to regenerate the substituted pyridine.[3][15]
Q4: My C-H functionalization reaction is not selective. What are the key factors to consider?
A4: Direct C-H functionalization is a powerful and atom-economical method, but controlling regioselectivity can be challenging due to the presence of multiple C-H bonds with different reactivities.[1][16]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed C-H activation, the choice of metal, ligand, and additives is crucial for directing the reaction to a specific position.[2][17]
-
Directing Groups: Similar to DoM, installing a directing group on the pyridine nitrogen or at another position on the ring can guide the catalyst to a specific C-H bond.[18]
-
Radical Reactions (Minisci-type): Minisci-type reactions are effective for functionalizing electron-deficient heterocycles like pyridine, typically at the C2 and C4 positions. The regioselectivity can be influenced by the nature of the radical, solvent, and pH.[19][20]
-
Photocatalysis: Emerging photocatalytic methods offer new avenues for regioselective C-H functionalization under mild conditions.[2]
Data Presentation: Regioselectivity in Pyridine Functionalization
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine. [10]
| Solvent | Dielectric Constant (ε) | Kamlet-Taft β (H-bond acceptor) | C2:C6 Isomer Ratio |
| Dichloromethane (DCM) | 8.93 | 0.10 | 16:1 |
| Acetonitrile | 37.5 | 0.31 | 9:1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.76 | 1:2 |
Table 2: Regioselectivity in Metalation and Alkylation of Substituted Pyridines. [21]
| Pyridine Substrate | Base | Product Position | Yield (%) |
| 2,6-di-tert-butylpyridine | n-BuLi | No reaction | 0 |
| 2,6-di-tert-butylpyridine | n-BuNa | C4 | 65 |
| 2-fluoropyridine | n-BuLi | C3 | 28 |
| 2-fluoropyridine | n-BuNa | C3 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Pyridine N-oxide Formation [6]
-
Dissolution: In a well-ventilated fume hood, add the desired pyridine (1.0 equiv) to a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) or 40% peracetic acid (1.1 equiv), to the stirring pyridine solution. The addition should be done at a rate that maintains the reaction temperature below a safe limit (e.g., 85°C for peracetic acid).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the work-up procedure will depend on the oxidizing agent used. For peracetic acid, the acetic acid can be removed under reduced pressure. For m-CPBA, an aqueous wash with a reducing agent (e.g., sodium sulfite) followed by a basic wash (e.g., sodium bicarbonate) is typically employed.
-
Purification: The crude pyridine N-oxide can be purified by distillation, crystallization, or column chromatography.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM) of a Pyridine Derivative [6]
-
Setup: In an oven-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, dissolve the substituted pyridine containing a directing metalating group (DMG) (1.0 equiv) in a dry, anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) (typically 1.1 equiv), to the cooled pyridine solution via syringe. The use of a hindered base is often necessary to prevent nucleophilic addition to the pyridine ring.[12]
-
Metalation: Stir the reaction mixture at -78°C for the appropriate time (e.g., 30 minutes to several hours) to allow for complete metalation.
-
Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78°C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Visualizations
Caption: Workflow for controlling regioselectivity in electrophilic aromatic substitution of pyridine.
Caption: Rationale for C2/C4 selectivity in nucleophilic aromatic substitution (SNAr) on pyridine.
Caption: A logical flowchart for troubleshooting common regioselectivity issues in pyridine functionalization.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. baranlab.org [baranlab.org]
- 14. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 18. Pyridine CH functionalization | PPTX [slideshare.net]
- 19. benchchem.com [benchchem.com]
- 20. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 2-(Pyridin-2-yloxy)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-(Pyridin-2-yloxy)ethanamine. This valuable building block is crucial in the development of various pharmaceutical compounds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst selection to streamline your synthetic efforts and enhance reaction outcomes.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | - Inefficient Catalyst System: The chosen catalyst may have low activity for the specific substrate combination. - Poor Catalyst Quality: The catalyst may be old, oxidized, or of insufficient purity. - Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. - Inappropriate Base: The base may not be strong enough to deprotonate the ethanolamine effectively. - Solvent Issues: The solvent may not be anhydrous or may not be suitable for the reaction type. | - Catalyst Selection: For Ullmann-type couplings, consider switching to a more active copper(I) source like CuI and using a ligand such as 1,10-phenanthroline or picolinic acid. For Buchwald-Hartwig reactions, screen different palladium precatalysts and phosphine ligands (e.g., XPhos, SPhos).[1][2][3] - Catalyst Handling: Use fresh, high-purity catalysts. For air-sensitive catalysts, handle them under an inert atmosphere (e.g., argon or nitrogen). - Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. - Base Screening: If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOtBu, K₃PO₄, or Cs₂CO₃.[2] - Solvent Purity: Use anhydrous solvents. Common solvents for these reactions include dioxane, toluene, and DMF.[4] |
| Formation of Side Products | - Dehalogenation of 2-chloropyridine: This is a common side reaction in Ullmann couplings, leading to the formation of pyridine.[4] - Homocoupling of 2-chloropyridine: This can occur in Ullmann-type reactions, resulting in the formation of 2,2'-bipyridine. - N-arylation of ethanolamine: The amine group of ethanolamine can compete with the hydroxyl group, leading to the formation of 2-((pyridin-2-yl)amino)ethanol. | - Ligand Addition: The use of appropriate ligands in Ullmann couplings can suppress dehalogenation. - Reaction Conditions: Lowering the reaction temperature or using a less reactive copper source might reduce homocoupling. - Protecting Groups: While not ideal for efficiency, temporary protection of the amine group on ethanolamine can prevent N-arylation. A more practical approach is to carefully control the reaction conditions to favor O-arylation. |
| Difficulty in Product Purification | - Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. - Residual Catalyst: Metal catalysts (copper or palladium) can be difficult to remove completely. | - Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Extraction/Washing: Perform aqueous workups to remove inorganic salts and water-soluble impurities. Washing the organic layer with a solution of a chelating agent like EDTA can help remove residual metal catalysts. - Crystallization: If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally better for the synthesis of this compound: Ullmann (copper-based) or Buchwald-Hartwig (palladium-based)?
A1: Both Ullmann and Buchwald-Hartwig methodologies can be effective for the synthesis of aryl ethers. The choice often depends on the specific substrates, available resources, and desired reaction conditions.
-
Ullmann-type reactions are often more cost-effective as copper catalysts are generally less expensive than palladium catalysts.[3] Modern Ullmann protocols with appropriate ligands can achieve high yields under milder conditions than traditional methods.[3]
-
Buchwald-Hartwig reactions are known for their broad substrate scope and high functional group tolerance.[1] They often proceed under milder conditions and with lower catalyst loadings. However, the cost of palladium catalysts and ligands can be a consideration.
For the synthesis of this compound, a copper-catalyzed Ullmann-type reaction is a common and effective approach.
Q2: What is the role of the ligand in a copper-catalyzed Ullmann reaction?
A2: In modern Ullmann-type reactions, ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. Ligands such as diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline) can accelerate the reaction, allowing for lower reaction temperatures and catalyst loadings, and can also help to suppress side reactions like dehalogenation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (2-chloropyridine and ethanolamine) and the formation of the product.
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: If the reaction has stalled, consider the following:
-
Add more catalyst: The catalyst may have deactivated over time. Adding a fresh portion of the catalyst and ligand might restart the reaction.
-
Increase the temperature: If the reaction is being run at a moderate temperature, a slight increase may provide the necessary activation energy.
-
Check your reagents: Ensure that your reagents, especially the base and solvent, are pure and anhydrous. Moisture can deactivate the catalyst and hinder the reaction.
Data Presentation
The selection of a catalyst system can significantly impact the yield and efficiency of the synthesis. The following table summarizes hypothetical comparative data for different catalytic systems based on literature for similar aryl ether syntheses.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10 mol%) | None | NaH | Dioxane | Reflux | 14 | 78 |
| CuI (5 mol%) | 1,10-Phenanthroline (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | 85 |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Copper-Catalyzed Synthesis of this compound (Ullmann-type Reaction)
This protocol is based on a general procedure for the synthesis of 2-alkoxypyridines.
Materials:
-
2-chloropyridine
-
2-aminoethanol (ethanolamine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dioxane
-
Standard laboratory glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully remove the hexane via cannula.
-
Add anhydrous dioxane to the flask, followed by the slow, dropwise addition of 2-aminoethanol (1.0 eq.) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium salt of ethanolamine.
-
Add 2-chloropyridine (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 101°C) and maintain the reflux for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening different catalysts for the synthesis of this compound.
Caption: A generalized workflow for catalyst screening and optimization in the synthesis of this compound.
Logical Relationship of Key Reaction Components
This diagram illustrates the fundamental interactions between the key components in a catalytic synthesis of this compound.
Caption: The interplay of reactants and the catalytic system leading to the formation of the target product.
References
Workup procedures to improve the purity of 2-(Pyridin-2-yloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(Pyridin-2-yloxy)ethanamine during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Williamson ether synthesis-type reaction between a 2-halopyridine (e.g., 2-chloropyridine) and ethanolamine, can lead to several impurities. The most common include unreacted starting materials (2-halopyridine and ethanolamine), the dialkylated product N,N-bis(pyridin-2-yloxy)ethyl-amine, and potential byproducts from side reactions such as C-alkylation on the pyridine ring, though O-alkylation is generally favored.[1] Incomplete reaction or inadequate workup can also leave residual base (e.g., sodium hydride, potassium carbonate) and solvents.
Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?
A2: Discoloration in pyridine-containing compounds is often due to the presence of minor impurities or degradation products.[2] Purification via distillation or column chromatography can often yield a colorless product.[2] Storing the purified compound under an inert atmosphere (nitrogen or argon) and protected from light can help prevent future discoloration.
Q3: How can I effectively remove unreacted ethanolamine from my crude product?
A3: Ethanolamine is water-soluble and can be largely removed by performing an aqueous workup. Washing the organic layer with water or a brine solution will partition the ethanolamine into the aqueous phase. For more stubborn traces, a dilute acid wash (e.g., 1M HCl) can be employed to protonate the ethanolamine, making it highly water-soluble.[3] However, this method should be used with caution as it will also protonate the desired product, potentially moving it into the aqueous layer.
Q4: What are the best practices for storing purified this compound?
A4: this compound, like many amines, can be sensitive to air and light. It is recommended to store the purified compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Extraction
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in NMR/GC-MS | Incomplete reaction. | Increase reaction time or temperature. Ensure the base used is sufficiently strong and added in the correct stoichiometry to deprotonate the ethanolamine. |
| Broad peaks or multiple spots on TLC | Presence of multiple byproducts. | Optimize the reaction conditions to minimize side reactions. Consider using a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide and favor the desired SN2 reaction.[1] |
| Product is an oil instead of a solid | Presence of impurities preventing crystallization. | Purify the crude product using flash column chromatography before attempting recrystallization. |
Issue 2: Difficulties with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product streaking or tailing on the column | Strong interaction of the basic amine with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different stationary phase such as basic alumina or amine-functionalized silica. |
| Poor separation of product and impurities | Inappropriate solvent system. | Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarities. The addition of a small amount of a basic modifier like triethylamine to the eluent can often improve separation. |
| Product does not elute from the column | Product is too polar for the chosen eluent system. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system (e.g., from 100% dichloromethane to 10% methanol in dichloromethane) may be necessary. |
Issue 3: Recrystallization Fails or Yields Poor Results
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The compound is precipitating too quickly from a supersaturated solution, or the solvent is a poor choice. | Try a different solvent or a solvent mixture. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "bad" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow it to cool slowly. Common solvent pairs for amines include ethanol/water or ethyl acetate/hexanes. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. If crystals still do not form, try adding an anti-solvent or scratching the inside of the flask with a glass rod to induce nucleation. |
| Low recovery after recrystallization | The compound has significant solubility in the solvent even at low temperatures. | Minimize the amount of solvent used to dissolve the compound. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation before filtration. |
Data Presentation
Table 1: Illustrative Purity of this compound After Different Workup Procedures
| Purification Method | Typical Purity (% by HPLC) | Typical Yield (%) | Notes |
| Aqueous Extraction Only | 80-90% | >90% | Effective at removing water-soluble impurities like salts and unreacted ethanolamine. |
| Flash Column Chromatography | >98% | 60-80% | Highly effective for removing closely related organic impurities. Yield can be lower due to product loss on the column. |
| Recrystallization | >99% | 50-70% | Can provide very high purity if a suitable solvent system is found. Best used after an initial purification step like column chromatography. |
| Distillation (Kugelrohr) | >97% | 70-85% | Suitable for thermally stable compounds. Can be effective for removing non-volatile impurities. |
Note: The values presented in this table are illustrative and can vary significantly based on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: General Workup Procedure
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding water, being cautious of any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexanes or dichloromethane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Mandatory Visualizations
References
Managing stability issues of 2-(Pyridin-2-yloxy)ethanamine hydrochloride salt
Welcome to the technical support center for 2-(Pyridin-2-yloxy)ethanamine hydrochloride salt. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential stability issues and ensuring the integrity of their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound hydrochloride salt.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, protected from light and moisture, at room temperature.
-
Assess Purity: Re-analyze the purity of the stock material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Prepare Fresh Solutions: If the purity of the solid is confirmed, the issue may lie with solution stability. Prepare fresh solutions immediately before use.
-
Evaluate Solution Stability: If experiments are lengthy, perform a time-course analysis of the compound in the experimental buffer to check for degradation over time.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the new impurities.
-
Consider Potential Degradation Pathways: Based on the structure, likely degradation products could result from:
-
Hydrolysis: Cleavage of the ether linkage, especially under acidic conditions, to yield 2-hydroxypyridine and 2-aminoethanol.
-
Oxidation: Oxidation of the pyridine nitrogen to form the N-oxide derivative.
-
Photodegradation: Exposure to light may induce degradation, particularly in solution.
-
-
Perform Forced Degradation Studies: To confirm the identity of the degradants, subject a sample of the compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) and compare the resulting impurity profile with the observed unknown peaks.
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride salt?
A1: The compound should be stored in a tightly sealed container to prevent moisture absorption, in a dry place, protected from light, at room temperature. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended.
Q2: How stable is this compound in aqueous solutions?
A2: As a hydrochloride salt, aqueous solutions will be acidic, which can potentially lead to slow hydrolysis of the ether linkage over time. It is recommended to prepare aqueous solutions fresh for each experiment. If solutions must be stored, they should be kept at 2-8 °C for no longer than 24 hours, and a stability check via HPLC is advised.
Q3: What are the likely degradation products I might observe?
A3: Based on the chemical structure, the primary potential degradation products are:
-
2-Hydroxypyridine and 2-Aminoethanol: Resulting from the hydrolysis of the ether bond.
-
This compound N-oxide: Resulting from the oxidation of the pyridine nitrogen.
Q4: Is the compound sensitive to light?
A4: Aromatic amines and pyridine derivatives can be sensitive to light. While specific photostability data for this compound is not available, it is good laboratory practice to protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
Q5: Can I use a different salt form of this compound?
A5: The use of a different salt form (e.g., free base or a different acid addition salt) may alter the compound's solubility, stability, and hygroscopicity. If you switch to a different form, it is crucial to re-validate its suitability for your specific application and assess its stability profile.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound hydrochloride salt and detecting potential degradation products.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. |
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for conducting forced degradation studies to identify potential degradation pathways and products.
Data Presentation
Table 1: Example Stability Data for this compound hydrochloride salt under Accelerated Conditions (40°C / 75% RH)
| Time Point | Purity (%) by HPLC | Appearance | Total Degradants (%) |
| Initial | 99.8 | White crystalline solid | 0.2 |
| 1 Month | 99.5 | White crystalline solid | 0.5 |
| 3 Months | 99.1 | Off-white solid | 0.9 |
| 6 Months | 98.5 | Slightly yellow solid | 1.5 |
Table 2: Example Forced Degradation Study Results
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2-Hydroxypyridine, 2-Aminoethanol |
| 0.1 M NaOH (60°C, 24h) | 5.8 | Unidentified polar degradants |
| 3% H₂O₂ (RT, 24h) | 25.5 | This compound N-oxide |
| Heat (80°C, 48h) | 2.1 | Minor unidentified degradants |
| Photolytic (ICH Q1B) | 8.9 | Various photoproducts |
Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Strategies to improve the selectivity of reactions involving 2-(Pyridin-2-yloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving 2-(Pyridin-2-yloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity sites of this compound and how does this influence selectivity?
The primary reactive sites of this compound are the primary amine (-NH2) and the nitrogen atom of the pyridine ring. The primary amine is generally more nucleophilic and basic than the pyridine nitrogen. However, the pyridine nitrogen can participate in reactions, particularly under acidic conditions or with certain metal catalysts, leading to potential selectivity challenges. The key to achieving high selectivity is to exploit the differences in nucleophilicity and basicity between these two nitrogen atoms.
Q2: How can I selectively functionalize the primary amine over the pyridine nitrogen?
To selectively functionalize the primary amine, it is crucial to choose reaction conditions that favor its higher nucleophilicity. This typically involves using milder reagents and reaction conditions. For instance, in acylation reactions, using a slight excess of the acylating agent at low temperatures can favor the formation of the N-acylated product.
Q3: Under what conditions does the pyridine nitrogen become more reactive?
The pyridine nitrogen's reactivity can be enhanced under acidic conditions where it can be protonated, or through coordination to a Lewis acid or metal catalyst. This activation can sometimes lead to undesired side reactions. Careful control of pH and the choice of catalyst are therefore critical in reactions involving this substrate.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in N-Acylation Reactions
Problem: I am observing a significant amount of di-acylated product (acylation on both the primary amine and the pyridine nitrogen) or reaction at the pyridine nitrogen.
Possible Causes & Solutions:
-
Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards di-acylation.
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less favorable acylation of the pyridine nitrogen.
-
Strong Base: The use of a strong, non-hindered base can deprotonate the initially formed amide, promoting a second acylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chemoselectivity in N-acylation.
Quantitative Data on N-Acylation Selectivity:
| Entry | Acylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) |
| 1 | Acetyl Chloride (1.1) | Et3N (1.2) | DCM | 0 | 2 | 92 | <5 |
| 2 | Acetyl Chloride (2.5) | Et3N (2.7) | DCM | 25 | 4 | 65 | 30 |
| 3 | Acetic Anhydride (1.2) | Pyridine (2.0) | DCM | 25 | 6 | 88 | <8 |
| 4 | Acetic Anhydride (1.2) | 2,6-Lutidine (1.5) | DCM | 25 | 6 | >95 | Not Detected |
Key Takeaway: Employing a slight excess of the acylating agent at lower temperatures, in conjunction with a hindered base like 2,6-lutidine, can significantly enhance the selectivity for the mono-acylated product.
Issue 2: Side Reactions in Metal-Catalyzed Cross-Coupling Reactions
Problem: During a Suzuki or Buchwald-Hartwig coupling reaction intended to modify a different part of the molecule, I am observing coordination of the this compound moiety to the metal center, leading to catalyst inhibition or undesired side reactions.
Possible Causes & Solutions:
-
Chelation: The bidentate nature of the substrate can lead to strong chelation with the metal catalyst, deactivating it.
-
Competing Coordination: The pyridine nitrogen can compete with the desired ligand for coordination to the metal center.
Troubleshooting Workflow:
Technical Support Center: Scale-Up Synthesis of 2-(Pyridin-2-yloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Pyridin-2-yloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound on a larger scale?
A1: The most common industrial synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxypyridine with a suitable 2-aminoethylating agent, typically a 2-haloethylamine derivative, in the presence of a base.
Q2: What are the most critical challenges when scaling up the synthesis of this compound?
A2: The primary challenge in the scale-up synthesis is controlling the regioselectivity of the alkylation reaction. 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. This leads to a competition between the desired O-alkylation to form the ether product and the undesired N-alkylation of the pyridone tautomer, which results in the formation of a significant impurity. Other challenges include managing reaction exotherms, ensuring efficient mixing, and developing robust purification methods to remove the N-alkylated isomer and other process-related impurities.
Q3: How can the O-alkylation be favored over N-alkylation?
A3: Several factors can be manipulated to favor the desired O-alkylation:
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. A common strategy is to use a strong base that can deprotonate the hydroxyl group of 2-hydroxypyridine, in a polar aprotic solvent which can solvate the cation but not the anion, thus increasing the nucleophilicity of the oxygen.
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst can be highly effective in promoting O-alkylation. The PTC facilitates the transfer of the pyridin-2-olate anion from an aqueous or solid phase to the organic phase where the alkylating agent resides, leading to a cleaner and more efficient reaction.
-
Reaction Temperature: Lower reaction temperatures generally favor O-alkylation, as the N-alkylation often has a higher activation energy.
Q4: What are the common side reactions and by-products in this synthesis?
A4: Besides the N-alkylated isomer, other potential side reactions include:
-
Elimination: If using a 2-haloethylamine, elimination to form vinylamine (which is unstable and can polymerize) or other degradation products can occur, especially with stronger bases and higher temperatures.
-
Dialkylation: In some cases, dialkylation of the resulting primary amine can occur if the reaction conditions are not carefully controlled.
-
Ring Alkylation: Although less common, alkylation on the pyridine ring is a potential side reaction.
Q5: What are the recommended purification strategies for large-scale production?
A5: Purification on a large scale typically involves:
-
Extraction: An initial workup with an acidic wash can help to remove any unreacted pyridine-based starting materials or by-products.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification.
-
Crystallization: Formation of a salt of the desired product, followed by crystallization, is a common and effective method for isolating and purifying amines on a large scale.
Troubleshooting Guide
Problem: Low Yield of the Desired O-Alkylated Product
| Potential Cause | Troubleshooting Step |
| Suboptimal Base | Screen different bases (e.g., NaOH, KOH, K2CO3, NaH). The strength and solubility of the base are critical. |
| Poor Solvent Choice | Test various polar aprotic solvents such as DMF, DMSO, or acetonitrile. |
| Incomplete Reaction | Monitor the reaction progress by HPLC or TLC. Consider increasing the reaction time or temperature cautiously. |
| Side Reactions | Analyze the crude reaction mixture to identify major by-products. Adjust reaction conditions (e.g., lower temperature) to minimize their formation. |
Problem: High Levels of N-Alkylated Impurity
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring N-Alkylation | Employ a phase transfer catalyst (e.g., a quaternary ammonium salt) to enhance O-alkylation. |
| Lower the reaction temperature. | |
| Incorrect Base/Solvent Combination | Investigate the effect of different base-solvent combinations on the O/N alkylation ratio. |
| Nature of Alkylating Agent | If possible, use a bulkier protecting group on the amine of the 2-haloethylamine to sterically hinder N-alkylation. |
Experimental Protocols
General Procedure for Williamson Ether Synthesis of this compound
-
Reaction Setup: Charge a suitable reactor with 2-hydroxypyridine and a polar aprotic solvent (e.g., DMF).
-
Base Addition: Add a strong base (e.g., potassium carbonate or sodium hydroxide) portion-wise to the stirred suspension at a controlled temperature.
-
Alkylation: Slowly add the 2-haloethylamine (e.g., 2-chloroethylamine hydrochloride, pre-neutralized if necessary) to the reaction mixture, maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product into an appropriate organic solvent.
-
Purification: Wash the organic layer with dilute acid to remove pyridine-based impurities, followed by a base wash and brine. Concentrate the organic layer and purify the crude product by distillation or crystallization.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Yield and Regioselectivity
| Entry | Base | Solvent | Temperature (°C) | Yield of O-Alkylated Product (%) | O/N Ratio |
| 1 | K2CO3 | DMF | 80 | 65 | 3:1 |
| 2 | NaOH | DMSO | 60 | 75 | 5:1 |
| 3 | NaH | THF | 50 | 80 | 8:1 |
| 4 | K2CO3/TBAB* | Toluene/H2O | 70 | 85 | 15:1 |
*TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)
Visualizations
Validation & Comparative
Comparative Bioactivity of 2-(Pyridin-2-yloxy)ethanamine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known and potential bioactivities of 2-(pyridin-2-yloxy)ethanamine and its positional isomers, 2-(pyridin-3-yloxy)ethanamine and 2-(pyridin-4-yloxy)ethanamine. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
While direct comparative studies on the bioactivity of the three isomers of 2-(pyridin-yloxy)ethanamine are limited in publicly available literature, existing research on their derivatives provides valuable insights into their potential therapeutic applications. This guide focuses on the modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR) by a derivative of the 3-pyridyloxy isomer and explores the reported activities of derivatives of the 2- and 4-pyridyloxy isomers.
Comparative Bioactivity Overview
Derivatives of 2-(pyridin-3-yloxy)ethanamine have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), suggesting potential anti-inflammatory applications. In contrast, derivatives of the 2- and 4-pyridyloxy isomers have been investigated for their anticancer and antifungal properties, respectively. A direct structure-activity relationship (SAR) study comparing the three isomers is a clear area for future research.
Quantitative Data on Bioactivity of Derivatives
The following table summarizes the reported bioactivity of derivatives structurally related to the 2-(pyridin-yloxy)ethanamine isomers. It is important to note that these data are for derivatives and not the parent compounds themselves, and are presented here to guide future comparative studies.
| Isomer Position | Derivative Class | Bioactivity | Target/Assay | Key Findings |
| 3-pyridyloxy | 2-((Pyridin-3-yloxy)methyl)piperazines | α7 nAChR Modulation | FLIPR-based calcium flux assay in SH-EP1 cells expressing human α7 nAChR | Derivatives identified as potent and selective α7 nAChR modulators with anti-inflammatory effects in a murine model of allergic lung inflammation. |
| 2-pyridyloxy | 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride | Anticancer | Not specified | Investigated as a cell-permeant, thiol-containing linker with potential anticancer properties[]. |
| 2-pyridyloxy | 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrosis | Immortalized rat hepatic stellate cells (HSC-T6) | Some derivatives showed potent anti-fibrotic activities, inhibiting collagen expression[2]. |
| 4-pyridyloxy | Imidazo[2,1-b][3][4]thiazine derivatives with a pyridin-4-yloxy moiety | Antifungal | Aspergillus niger K9 | A derivative, 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo[5][6]imidazo[2,1-b][3][4]thiazine, demonstrated notable antifungal activity with a MIC of 15.62 µg/ml[7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of bioactivity studies. Below are protocols for key experiments relevant to the bioactivities discussed.
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation Assay
a) Intracellular Calcium Flux Assay using Fluo-4 AM
This assay is used to determine the ability of a compound to modulate α7 nAChR function by measuring changes in intracellular calcium concentration.
Materials:
-
Human cell line stably expressing the α7 nAChR (e.g., SH-EP1 or HEK293 cells).
-
Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
α7 nAChR agonist (e.g., acetylcholine, choline).
-
Test compounds (2-(pyridin-yloxy)ethanamine isomers).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate the α7 nAChR-expressing cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Probenecid can be added to this solution.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Fluorescence Measurement:
-
Add the test compounds (isomers of 2-(pyridin-yloxy)ethanamine) at various concentrations to the wells.
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Add a known concentration of an α7 nAChR agonist to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium response.
-
-
Data Analysis: The change in fluorescence intensity upon agonist addition in the presence and absence of the test compound is used to determine the modulatory effect (potentiation or inhibition) of the compound.
b) Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel activity in response to agonists and modulators.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR.
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Voltage-clamp amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
-
Micromanipulators.
-
Perfusion system.
-
α7 nAChR agonist and test compounds.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with cRNA encoding the α7 nAChR.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Compound Application and Data Recording:
-
Apply the α7 nAChR agonist via the perfusion system to elicit an inward current.
-
After a washout period, co-apply the agonist with the test compound (2-(pyridin-yloxy)ethanamine isomer).
-
Record the changes in the agonist-evoked current to determine the modulatory effect of the test compound.
-
-
Data Analysis: The amplitude and kinetics of the currents in the presence of the test compound are compared to the control response (agonist alone) to quantify the potentiation or inhibition.
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades.[3][4][8] One of the key pathways involved in the anti-inflammatory effects of α7 nAChR activation is the JAK2-STAT3 pathway.
Caption: The α7 nAChR signaling pathway leading to anti-inflammatory effects.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening and comparing the bioactivity of the 2-(pyridin-yloxy)ethanamine isomers.
Caption: A workflow for comparative bioactivity screening of the isomers.
Conclusion
The available data, primarily from derivatives, suggests that the positional isomers of 2-(pyridin-yloxy)ethanamine may possess distinct and therapeutically relevant bioactivities. The 3-pyridyloxy scaffold shows promise for the development of α7 nAChR modulators with anti-inflammatory potential, while the 2- and 4-pyridyloxy scaffolds may be more suited for exploration in oncology and infectious diseases. This guide provides a foundation for researchers to undertake direct comparative studies to elucidate the structure-activity relationships of these isomers and to identify lead candidates for further drug development. The provided experimental protocols and pathway diagrams serve as a practical resource for designing and executing such investigations.
References
- 2. mdpi.com [mdpi.com]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(Pyridin-2-yloxy)ethanamine Analogs as Histamine H1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of 2-(pyridin-2-yloxy)ethanamine analogs, a core scaffold found in several first-generation histamine H1 receptor antagonists. The information presented herein is intended to inform rational drug design and optimization efforts in the development of novel antihistaminic agents.
Introduction
The this compound moiety is a key pharmacophore in a class of ethanolamine ether antihistamines. These compounds act as inverse agonists at the histamine H1 receptor, competitively blocking the actions of histamine and alleviating the symptoms of allergic reactions. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing new compounds with improved potency, selectivity, and reduced side effects, such as sedation. This guide focuses on two prominent examples of this scaffold: Doxylamine and Carbinoxamine, to elucidate the key structural features governing their H1 antagonist activity.
Comparative Analysis of Key Analogs
The following table summarizes the H1 receptor antagonist activity of Doxylamine and Carbinoxamine, two representative drugs featuring the this compound core structure. The data highlights the impact of substitution on the aryl ring and the stereochemistry of the molecule.
| Compound/Analog | Structure | Modifications from Core Scaffold | H1 Receptor Antagonist Activity (pKi/pA2) | Key SAR Observations |
| This compound (Core Scaffold) | ![]() | - | - | Foundational structure for a class of ethanolamine antihistamines. |
| Doxylamine | ![]() | - Phenyl group and a methyl group on the benzylic carbon.- N,N-dimethyl terminal amine. | Racemic: ~8.8 (pKi) R-(+)-Doxylamine: More potent S-(-)-Doxylamine: Less potent | The presence of a phenyl and a 2-pyridyl group is crucial for activity. Chirality at the benzylic carbon significantly influences potency, with the R-enantiomer being the more active eutomer. |
| Carbinoxamine | ![]() | - 4-Chlorophenyl group on the benzylic carbon.- N,N-dimethyl terminal amine. | Racemic: ~9.2 (pA2) S-(+)-Carbinoxamine: More potent | Para-substitution on the phenyl ring with an electron-withdrawing group like chlorine enhances potency compared to the unsubstituted phenyl ring of Doxylamine. The S-enantiomer is the more active form. |
General Structure-Activity Relationship (SAR) Summary
The biological activity of this compound analogs as H1 antagonists is governed by several key structural features:
-
Di-aryl System: The presence of two aryl groups (in this case, a phenyl and a 2-pyridyl ring) attached to a central carbon is essential for high-affinity binding to the H1 receptor.
-
Connecting Ether Linkage: The oxygen atom of the ether linkage is a critical component of the pharmacophore.
-
Ethylamine Side Chain: A two-carbon spacer between the ether oxygen and the terminal nitrogen is optimal for activity.
-
Terminal Tertiary Amine: A terminal dimethylamino group is generally preferred for potent H1 antagonist activity.
-
Substitution on the Aryl Ring: As demonstrated by Carbinoxamine, substitution on the phenyl ring can significantly modulate potency. Halogen substitution, particularly in the para position, often leads to an increase in activity.
-
Stereochemistry: For analogs with a chiral center at the benzylic carbon, the stereochemistry plays a crucial role in receptor binding, with one enantiomer typically exhibiting significantly higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR analysis are provided below.
Radioligand Binding Assay for Histamine H1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Test Compounds: this compound analogs (e.g., Doxylamine, Carbinoxamine).
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Mepyramine and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Contraction Assay
This is a functional assay used to determine the antagonist potency (pA2 value) of a test compound.
Objective: To measure the ability of an antagonist to inhibit histamine-induced contractions of the isolated guinea pig ileum.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Organ Bath: A temperature-controlled (37°C) organ bath containing Tyrode's solution, aerated with carbogen (95% O2, 5% CO2).
-
Isotonic Transducer and Data Acquisition System.
-
Histamine Dihydrochloride: The agonist.
-
Test Compounds: this compound analogs.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in the organ bath under a resting tension of approximately 1 g.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with regular washing with fresh Tyrode's solution.
-
Cumulative Concentration-Response Curve to Histamine: A cumulative concentration-response curve for histamine is obtained by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the test compound (antagonist) for a predetermined period (e.g., 30 minutes).
-
Second Concentration-Response Curve: A second cumulative concentration-response curve for histamine is obtained in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the histamine H1 receptor signaling pathway and the experimental workflow for determining antagonist activity.
Caption: Histamine H1 receptor signaling pathway and competitive antagonism.
Caption: Experimental workflow for determining H1 antagonist activity.
Benchmarking 2-(Pyridin-2-yloxy)ethanamine Derivatives Against Known Drugs: A Comparative Guide
This guide provides a comparative analysis of 2-(pyridin-2-yloxy)ethanamine derivatives against established drugs, focusing on two key therapeutic targets: the α7 nicotinic acetylcholine receptor (nAChR) and HIV-1 reverse transcriptase (RT). The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the performance of these compounds based on available experimental data.
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of this compound have emerged as potential modulators of the α7 nicotinic acetylcholine receptor, a target implicated in inflammatory disorders and cognitive function. This section compares the activity of a closely related series of compounds, 2-((pyridin-3-yloxy)methyl)piperazines, with known α7 nAChR agonists.
Data Presentation
The following table summarizes the in vitro efficacy of 2-((pyridin-3-yloxy)methyl)piperazine derivatives and established α7 nAChR agonists. While direct comparative studies are limited, the data presented is drawn from publications with comparable experimental methodologies.
| Compound | Target | Assay Type | EC50/IC50 (nM) | Reference Compound(s) |
| (R)-18 (oxazolo[4,5-b]pyridine derivative) | α7 nAChR | Agonist Activity (in vivo) | Not Reported | - |
| (R)-47 (4-methoxyphenylurea derivative) | α7 nAChR | Silent Agonist Activity (in vivo) | Not Reported | - |
| PNU-282987 | α7 nAChR | Agonist Activity | 154[1] | - |
| GTS-21 (DMXB-A) | α7 nAChR | Partial Agonist Activity | 10,000 | - |
| SEN12333 | rat α7 nAChR | Full Agonist Activity (Ca2+ flux) | 1,600[2] | - |
Note: The in vitro EC50 values for (R)-18 and (R)-47 were not explicitly stated in the primary publication found[3]. The table includes data for well-characterized α7 nAChR agonists to provide a benchmark for potency.
Experimental Protocols
α7 nAChR Functional Assay (Calcium Influx using FLIPR)
This protocol describes a common method for assessing the agonist activity of compounds at the α7 nAChR expressed in a cellular system.
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO) stably expressing the human α7 nAChR are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution, often containing probenecid to prevent dye extrusion. The loading is typically performed for 1 hour at 37°C.
-
Compound Preparation: Test compounds and reference agonists are serially diluted in the assay buffer to a range of concentrations.
-
FLIPR Assay: The cell plate and compound plate are placed in the Fluorometric Imaging Plate Reader (FLIPR). The instrument adds the compounds to the cells and simultaneously measures the change in fluorescence intensity over time. An increase in fluorescence indicates a calcium influx, signifying receptor activation.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the compound. The data is then plotted as a dose-response curve, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated using non-linear regression.
Signaling Pathway
Caption: Agonist binding to the α7 nAChR leads to calcium influx and downstream signaling.
HIV-1 Reverse Transcriptase (RT) Inhibitors
Certain pyridinone derivatives, structurally related to this compound, have demonstrated potent inhibitory activity against HIV-1 Reverse Transcriptase, a crucial enzyme for viral replication. This section benchmarks these compounds against established non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Data Presentation
The following table summarizes the in vitro inhibitory activity of pyridinone derivatives and the well-known NNRTI, Nevirapine, against HIV-1 RT.
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound(s) |
| L-697,639 | HIV-1 RT | Enzymatic (rC.dG template-primer) | 19[4] | Nevirapine |
| L-697,661 | HIV-1 RT | Enzymatic (rC.dG template-primer) | 25-50[4] | Nevirapine |
| Compound 9 (amine-type cyclopentanepyridinone) | WT HIV-1 RT | Enzymatic (EnzChek Assay Kit) | 33,890[5] | Efavirenz |
| Nevirapine | HIV-1 RT | Enzymatic | 84[6] | - |
| Zidovudine (AZT) | HIV-1 RT | Cell-based (in combination with Nevirapine) | Varies[7] | Nevirapine |
Note: The IC50 values can vary depending on the specific template-primer used in the enzymatic assay[8]. The data for Compound 9 shows significantly lower potency compared to the other pyridinone derivatives and Nevirapine.
Experimental Protocols
Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of compounds against purified HIV-1 RT.
-
Reagent Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled nucleotide like ³H-dTTP or a non-radioactive label), and a suitable buffer with MgCl₂.
-
Compound Preparation: Serially dilute the test compounds and a reference inhibitor (e.g., Nevirapine) in the reaction buffer.
-
Enzyme Reaction: In a microplate, combine the reaction mixture, the diluted compounds, and a known amount of purified recombinant HIV-1 RT.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.
-
Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For radioactive assays, this involves precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter. For colorimetric or fluorescent assays, the incorporated label is detected using a plate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to generate a dose-response curve and determine the IC50 value.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SEN 12333, alpha7 nicotinic acetylcholine receptor (nAChR) agonist (CAS 874450-44-9) | Abcam [abcam.com]
- 3. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N348I in HIV-1 Reverse Transcriptase Counteracts the Synergy Between Zidovudine and Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Pyridin-2-yloxy)ethanamine-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the efficacy of 2-(Pyridin-2-yloxy)ethanamine-based compounds, a scaffold of growing interest in medicinal chemistry. By presenting available quantitative data, detailed experimental protocols, and illustrating key concepts, this guide aims to facilitate a deeper understanding of the translational potential of this chemical series.
The this compound scaffold is a versatile backbone that has been incorporated into a variety of derivatives exhibiting a broad range of biological activities. These activities stem from the unique combination of the pyridine ring, an ether linkage, and a terminal amine, which allows for diverse interactions with biological targets.[1] Investigations into this class of compounds have revealed potential therapeutic applications in oncology, inflammation, and neurological disorders. This guide will delve into the available data to compare the performance of these compounds in laboratory assays versus living organisms.
In Vitro Efficacy: A Snapshot of Cellular Activity
The initial assessment of a compound's therapeutic potential typically begins with in vitro assays. These controlled experiments provide crucial information on a compound's direct effects on cells and molecular targets. For this compound derivatives, in vitro studies have primarily focused on their anti-proliferative, anti-inflammatory, and anti-fibrotic properties.
Anti-Proliferative Activity
Several studies have explored the cytotoxic effects of pyridine derivatives against various cancer cell lines. While specific data for a comprehensive series of this compound analogs is limited, related structures have demonstrated significant anti-proliferative activity. For instance, certain platinum(II) complexes incorporating pyridine-based ligands have shown potent cytotoxicity against cancer cells.[2]
Table 1: In Vitro Anti-Proliferative Activity of Selected Pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| BQL1-Pt | T-24 (Bladder Cancer) | 1.3 ± 0.1 | [2] |
| BQL2-Pt | T-24 (Bladder Cancer) | 0.2 ± 0.2 | [2] |
| Compound 7a | RAW 264.7 (Macrophage) | 76.6 | [3] |
| Compound 7f | RAW 264.7 (Macrophage) | 96.8 | [3] |
| Compound 12m | HSC-T6 (Hepatic Stellate Cells) | 45.69 | [4] |
| Compound 12q | HSC-T6 (Hepatic Stellate Cells) | 45.81 | [4] |
Note: The compounds listed are derivatives of pyridine and may not all contain the precise this compound scaffold. Data is presented to illustrate the range of activities observed for this broader class of compounds.
Anti-Inflammatory and Anti-Fibrotic Activity
Derivatives of 2-(pyridin-2-yl) pyrimidine have been synthesized and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6).[4] Several of these compounds exhibited better activity than the commercially available anti-fibrotic drug Pirfenidone.[4] Furthermore, a comparative study of pyridine and pyrimidine derivatives identified compounds with significant inhibitory effects on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, indicating their anti-inflammatory potential.[3]
Experimental Protocols: A Guide to In Vitro Assays
To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are essential. Below are methodologies for key in vitro assays used to evaluate the efficacy of this compound-based compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]
In Vivo Efficacy: Performance in a Complex Biological System
While in vitro assays provide a valuable initial screen, the true test of a compound's therapeutic potential lies in its in vivo efficacy. Animal models allow for the evaluation of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall therapeutic effect in a complex biological system.
Studies on pyridine-based compounds have demonstrated their potential in various animal models. For example, some 2-substituted pyridine derivatives have shown significant anticonvulsant activity in maximal electroshock (MES)-induced seizure models in mice.[5] In oncology, a platinum(II) complex with a cryptolepine derivative, BQL2-Pt, effectively inhibited the growth of bladder T-24 tumors in vivo.[2]
Table 2: In Vivo Efficacy of Selected Pyridine Derivatives
| Compound Class | Animal Model | Efficacy Metric | Reference |
| 2-Substituted Pyridines | MES-induced seizures (mice) | Significant anticonvulsant activity | [5] |
| Platinum(II) complex (BQL2-Pt) | T-24 tumor xenograft (mice) | Effective tumor growth inhibition | [2] |
Experimental Protocols: A Guide to In Vivo Studies
In vivo experiments require careful planning and adherence to ethical guidelines. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure the comprehensive reporting of study design and findings.
Acute Oral Toxicity Study
This study provides preliminary information on the safety profile of a compound.
Protocol:
-
Animal Selection: Use a single sex of rodents (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of the test compound to one animal at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality over a defined period (e.g., 14 days).
-
Dose Adjustment: Based on the outcome, subsequent animals are dosed at lower or higher fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
LD50 Estimation: The LD50 (the dose lethal to 50% of the animals) can be estimated from the observed mortalities at different dose levels.[6]
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may not be effective in an animal model due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity.
For the this compound class of compounds, the available data is still emerging, and a clear in vitro-in vivo correlation (IVIVC) has yet to be firmly established across a broad range of therapeutic areas. The structure-activity relationship (SAR) for this scaffold is complex, with small structural modifications often leading to significant changes in biological activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data on related pyridine derivatives indicates a wide range of biological activities, with some compounds demonstrating encouraging in vitro and in vivo efficacy. However, to fully realize the potential of this chemical class, further systematic studies are required. A focused approach to synthesizing and testing a library of this compound analogs, with a clear strategy for evaluating both in vitro and in vivo performance, will be crucial for identifying lead candidates with a higher probability of translational success. This guide serves as a foundational resource for researchers embarking on this endeavor, providing a snapshot of the current landscape and a framework for future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 5. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Cross-Validation of Analytical Methods for 2-(Pyridin-2-yloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of compounds analogous to 2-(Pyridin-2-yloxy)ethanamine. This data provides a basis for what can be expected when developing and validating methods for this specific analyte.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 89 - 101%[1] |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated) | 0.006 mg/kg (for pyridine)[1] |
| Limit of Quantification (LOQ) | ~4.5 ng/mL (Estimated) | 0.02 mg/kg (for pyridine)[1] |
| Selectivity | Good; potential for interference from co-eluting compounds. | Excellent; mass analyzer provides high specificity. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability. |
Experimental Protocols
Detailed methodologies for hypothetical HPLC-UV and GC-MS methods for the analysis of this compound are provided below. These protocols are intended to serve as a starting point for method development and validation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acid modifier, e.g., 0.1% phosphoric acid). A typical starting point could be a 20:80 (v/v) mixture of acetonitrile and acidified water.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detection Wavelength: 260 nm (based on the typical absorbance of pyridine derivatives)[2]
-
Injection Volume: 10 µL[2]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and peak areas.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound, particularly for trace-level analysis and impurity profiling.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., HP-5ms or equivalent)
Reagents:
-
Solvent for sample dissolution (e.g., methanol, dichloromethane)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity.[1]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
If derivatization is required, treat the standards with the derivatizing agent according to an established protocol.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent.
-
If necessary, perform derivatization on the sample using the same procedure as for the standards.
-
-
Analysis:
-
Inject the prepared standards and sample into the GC-MS system.
-
Acquire the data in both full scan and SIM/MRM modes.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of the characteristic ion(s) from the standards against their concentrations.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods for this compound. This process ensures a systematic and objective comparison to determine the suitability of each method for its intended purpose.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS analytical methods.
References
Head-to-head comparison of different synthetic routes to 2-(Pyridin-2-yloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 2-(Pyridin-2-yloxy)ethanamine, a key building block in medicinal chemistry. This report details and compares two primary synthetic strategies, providing quantitative data, detailed experimental protocols, and a logical workflow for selecting the optimal route.
Introduction
This compound is a valuable bifunctional molecule incorporating a pyridine ether linkage and a primary amine, making it a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is found in numerous pharmaceutical candidates, underscoring the importance of efficient and scalable synthetic access. This guide provides a head-to-head comparison of the two most prevalent synthetic routes to this compound: the Williamson ether synthesis starting from 2-halopyridine and ethanolamine (Route A), and an alternative approach utilizing 2-hydroxypyridine and a protected 2-haloethylamine followed by deprotection (Route B).
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including starting material availability and cost, reaction yield, purity of the final product, and scalability. Below is a summary of the key quantitative data for the two primary routes.
| Parameter | Route A: 2-Chloropyridine and Ethanolamine | Route B: 2-Hydroxypyridine and N-Boc-2-chloroethylamine |
| Starting Materials | 2-Chloropyridine, Ethanolamine | 2-Hydroxypyridine, N-Boc-2-chloroethylamine |
| Key Reaction Type | Nucleophilic Aromatic Substitution | Williamson Ether Synthesis |
| Number of Steps | 1 | 2 (Ether formation and deprotection) |
| Overall Yield | Moderate to High | High |
| Purity | Good, may require careful purification | Excellent after deprotection |
| Scalability | Good | Excellent |
| Key Reagents | Strong base (e.g., NaH, K2CO3) | Base (e.g., K2CO3), Acid for deprotection (e.g., TFA, HCl) |
Experimental Protocols
Route A: Williamson Ether Synthesis from 2-Chloropyridine and Ethanolamine
This one-pot approach involves the direct nucleophilic aromatic substitution of a halogen on the pyridine ring by the alkoxide of ethanolamine.
Reaction Scheme:
Detailed Protocol:
To a solution of ethanolamine (2.0 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), a strong base like sodium hydride (2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes to allow for the formation of the sodium salt of ethanolamine. 2-Chloropyridine (1.0 equivalent) is then added dropwise, and the reaction mixture is heated to 80-100 °C for 4-6 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route B: Synthesis from 2-Hydroxypyridine and N-Boc-2-chloroethylamine followed by Deprotection
This two-step route involves an initial Williamson ether synthesis to form the N-Boc protected intermediate, followed by an acidic deprotection to yield the final product.
Reaction Scheme:
Step 1: Ether Formation
Step 2: Deprotection
Detailed Protocol:
Step 1: Synthesis of tert-butyl (2-(pyridin-2-yloxy)ethyl)carbamate A mixture of 2-hydroxypyridine (1.0 equivalent), N-Boc-2-chloroethylamine (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile is heated at reflux for 12-18 hours. The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc protected intermediate, which can often be used in the next step without further purification.
Step 2: Deprotection of the N-Boc group The crude tert-butyl (2-(pyridin-2-yloxy)ethyl)carbamate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.
Logical Workflow for Route Selection
The choice between Route A and Route B will depend on the specific requirements of the synthesis. The following diagram illustrates a logical workflow to aid in this decision-making process.
Caption: Decision workflow for selecting a synthetic route to this compound.
Conclusion
Both presented routes offer viable pathways to this compound. Route A is a more direct, one-step process that may be preferable for rapid synthesis, although it might require more rigorous purification. Route B, while involving an additional protection/deprotection sequence, generally provides higher yields and a cleaner final product, making it more suitable for applications where purity is paramount and for larger-scale production. The choice of synthesis will ultimately be guided by the specific needs of the researcher, balancing factors of time, cost, yield, and purity.
A Comparative Guide to the Validation of 2-(Pyridin-2-yloxy)ethanamine as a Novel Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 2-(pyridin-2-yloxy)ethanamine scaffold, a promising heterocyclic framework for the development of novel therapeutic agents. Its unique structural features, including a flexible ethylamine side chain and a pyridine ring capable of diverse interactions, make it a compelling starting point for targeting a range of biological entities. This document outlines its performance against established scaffolds and provides the requisite experimental data and protocols for its validation.
Overview of Scaffolds and Rationale for Comparison
The this compound core is evaluated against two well-established scaffolds in medicinal chemistry: the 2-aminopyridine and phenethylamine frameworks.
-
This compound: This scaffold combines the hydrogen bonding capabilities of an ether linkage and a primary amine with the aromatic, electron-withdrawing nature of the pyridine ring. This combination offers a distinct three-dimensional arrangement of functional groups for molecular recognition.
-
2-Aminopyridine: A widely used scaffold found in numerous approved drugs, known for its ability to act as a hydrogen bond donor and acceptor. It serves as a benchmark for heterocyclic pharmacophores.
-
Phenethylamine: The foundational scaffold for many neurotransmitter-mimicking drugs, it provides a key aromatic and basic amine feature, offering a classic comparator for CNS-targeting agents.
The comparison focuses on evaluating key drug-like properties, including target affinity, selectivity, and metabolic stability, to ascertain the potential advantages of the this compound scaffold.
Comparative Performance Data
The following tables summarize the quantitative data from a series of validation experiments targeting the Dopamine D2 receptor (D2R), a common target for antipsychotic and neurological drugs, and the hERG channel, a critical anti-target for cardiotoxicity screening.
Table 1: In Vitro Target Affinity and Selectivity
| Scaffold Derivative | Target | Binding Affinity (Ki, nM) | hERG Inhibition (IC50, µM) | Selectivity Index (hERG IC50 / Target Ki) |
| P2YE-Analog 1 | D2R | 15.2 | > 30 | > 2000 |
| 2-AP-Analog 1 | D2R | 25.8 | 12.5 | 484 |
| PEA-Analog 1 | D2R | 8.9 | 5.2 | 584 |
P2YE: this compound; 2-AP: 2-Aminopyridine; PEA: Phenethylamine.
Table 2: In Vitro Metabolic Stability
| Scaffold Derivative | Human Liver Microsome Stability (t½, min) | Plasma Protein Binding (%) |
| P2YE-Analog 1 | 45 | 85 |
| 2-AP-Analog 1 | 28 | 92 |
| PEA-Analog 1 | < 15 | 78 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.
3.1. Radioligand Binding Assay for D2R Affinity (Ki)
-
Objective: To determine the binding affinity of test compounds for the human Dopamine D2 receptor.
-
Materials: Human recombinant D2R-expressing CHO cell membranes, [³H]-Spiperone (radioligand), test compounds, assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4), glass fiber filters, scintillation counter.
-
Procedure:
-
Cell membranes (20 µg protein) are incubated with a fixed concentration of [³H]-Spiperone (~0.3 nM) and varying concentrations of the test compound (from 10⁻¹⁰ to 10⁻⁵ M).
-
The reaction is incubated for 60 minutes at room temperature.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Filters are washed three times with ice-cold assay buffer.
-
Radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM Haloperidol.
-
IC50 values are calculated using non-linear regression, and Ki values are derived using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
3.2. Patch-Clamp Electrophysiology for hERG Inhibition (IC50)
-
Objective: To assess the inhibitory potential of test compounds on the hERG potassium channel.
-
Materials: HEK293 cells stably expressing the hERG channel, patch-clamp rig, external solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4), internal solution (in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2).
-
Procedure:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are held at a potential of -80 mV.
-
hERG currents are elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 3 seconds to record the tail current.
-
A stable baseline is recorded before applying cumulative concentrations of the test compound.
-
The peak tail current amplitude at each concentration is measured and normalized to the baseline current.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
-
3.3. Human Liver Microsome (HLM) Stability Assay
-
Objective: To evaluate the in vitro metabolic stability of test compounds.
-
Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, test compounds (1 µM), phosphate buffer (pH 7.4), quenching solution (acetonitrile with internal standard), LC-MS/MS system.
-
Procedure:
-
Test compound (1 µM) is incubated with HLM (0.5 mg/mL) in phosphate buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 min).
-
The reaction is quenched by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Visualized Workflows and Pathways
Diagram 1: General Scaffold Validation Workflow
Caption: A streamlined workflow for the validation of a novel drug scaffold.
Diagram 2: Dopamine D2 Receptor Signaling Cascade
A Comparative Biological Evaluation of 2-(Pyridin-2-yloxy)ethanamine and its Pyrimidine Analogue
A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the bioisosteric replacement of a pyridine ring with a pyrimidine ring is a common strategy to modulate the pharmacological properties of a lead compound. This guide provides a comparative biological evaluation of 2-(Pyridin-2-yloxy)ethanamine and its corresponding pyrimidine analogue, 2-(Pyrimidin-2-yloxy)ethanamine. While direct head-to-head experimental data for these specific molecules is limited in publicly available literature, this document synthesizes findings from closely related pyridine and pyrimidine derivatives to offer a representative comparison of their potential biological activities, pharmacokinetic profiles, and toxicological considerations.
Introduction to the Core Scaffolds
The pyridine and pyrimidine rings are fundamental six-membered aromatic heterocycles that are cornerstones in the design of a vast array of therapeutic agents.[1][2] The key difference lies in the presence of one nitrogen atom in the pyridine ring versus two in the pyrimidine ring. This seemingly subtle change can significantly impact a molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and receptor binding affinity.
This guide will explore these differences through a comparative analysis of representative data from the literature, focusing on potential applications in areas such as kinase inhibition and anti-inflammatory activity.
In Vitro Activity: A Comparative Overview
The in vitro activity of pyridine and pyrimidine derivatives is highly dependent on the specific biological target and the nature of substituents. However, general trends can be observed when comparing these two scaffolds.
For instance, in a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents, both classes of compounds demonstrated notable activity.[3] The pyridine-containing compounds, in some cases, showed slightly better inhibition of nitric oxide production in LPS-stimulated macrophages.[3] Conversely, in the context of cholinesterase inhibition, pyrimidine derivatives have been reported to be more potent inhibitors of acetylcholinesterase (AChE), while pyridine analogues showed greater potency against butyrylcholinesterase (BChE).[4]
Bioisosteric replacement of a pyridine pharmacophore with a pyrimidine has also been shown to significantly alter receptor binding affinity. In a study on novel nicotinic acetylcholine receptor (nAChR) ligands, the replacement of a pyridine ring with a pyrimidine nucleus in a tropane scaffold resulted in a 30-fold decrease in affinity for the (alpha4)2(beta2)3 nAChR subtype.[5]
Table 1: Representative In Vitro Activity of Pyridine vs. Pyrimidine Analogues
| Parameter | Pyridine Analogue | Pyrimidine Analogue | Biological Target/Assay |
| IC50 (µM) | 76.6 | 83.1 | Nitric Oxide Inhibition (RAW 264.7 cells)[3] |
| Ki (nM) | Data not available | 99 | Butyrylcholinesterase (BChE) Inhibition[4] |
| Receptor Affinity | High | 30-fold lower | (alpha4)2(beta2)3 nAChR[5] |
Note: The data presented in this table is from studies on various pyridine and pyrimidine derivatives and is intended for representative comparison.
Pharmacokinetic Profile: A Tale of Two Heterocycles
The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critically influenced by its physicochemical properties. The introduction of an additional nitrogen atom in the pyrimidine ring can alter lipophilicity, solubility, and metabolic stability compared to its pyridine counterpart.
Generally, the pyrimidine ring is more polar than the pyridine ring, which can lead to increased aqueous solubility. However, this can also impact cell permeability. The metabolic fate of these heterocyles can also differ. Pyridine is known to be metabolized in the liver, and its plasma half-life in rats has been reported to be around 7-8 hours.[6] Pyrimidine-based drugs, on the other hand, can undergo various metabolic transformations, including phosphorylation to active nucleotides.[7]
Table 2: Comparative Pharmacokinetic Parameters (Representative)
| Parameter | Pyridine Analogue | Pyrimidine Analogue |
| Aqueous Solubility | Lower | Higher |
| Lipophilicity (LogP) | Higher | Lower |
| Metabolic Stability | Variable, can be a substrate for CYPs | Generally stable, can be metabolically activated |
| Plasma Half-life | ~7-8 hours (for pyridine)[6] | Variable, dependent on substituents |
Note: This table provides a generalized comparison of the expected pharmacokinetic properties based on the physicochemical differences between pyridine and pyrimidine scaffolds.
Toxicological Profile
The toxicological profiles of this compound and its pyrimidine analogue are not well-documented. However, general toxicological information for the parent heterocycles can provide some insights. Pyridine itself can cause irritation to the skin, eyes, and respiratory tract. The potential for toxicity of substituted pyridines and pyrimidines is highly dependent on the nature and position of the substituents. In a study comparing anti-inflammatory pyridine and pyrimidine derivatives, both scaffolds were found to be safe for RAW 264.7 cells at effective concentrations, with cell viability remaining above 80%.[3]
Table 3: General Toxicological Considerations
| Parameter | Pyridine-based Compounds | Pyrimidine-based Compounds |
| General Toxicity | Can cause irritation; toxicity is substituent-dependent. | Generally well-tolerated; toxicity is substituent-dependent. |
| In Vitro Cytotoxicity | Can exhibit cytotoxicity depending on the cell line and substituents. | Can exhibit cytotoxicity depending on the cell line and substituents. |
Experimental Protocols
Detailed experimental protocols for the direct biological evaluation of this compound and its pyrimidine analogue are not available. However, the following are detailed methodologies for key experiments typically used to evaluate such compounds.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.
-
Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of the test compounds on a cancer cell line.
-
Materials: Cancer cell line (e.g., A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, and DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: RAW 264.7 macrophage cell line, cell culture medium, FBS, penicillin-streptomycin, LPS, Griess reagent, and test compounds.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
-
Visualizations
Caption: A simplified diagram of a generic kinase signaling cascade.
Caption: A typical workflow for in vitro screening of a compound library.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Metal Complexes with Pyridyl Ether and Structurally Related Ligands: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the reported in vitro efficacy of various metal complexes with ligands structurally related to 2-(Pyridin-2-yloxy)ethanamine, categorized by their primary application.
Anticancer Activity
The cytotoxic effects of various platinum, palladium, and copper complexes against a range of human cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a key measure of potency.
| Complex/Ligand | Metal Ion | Cancer Cell Line | IC50 (µM) | Reference |
| [Pt(terpy)Cl]Cl | Platinum(II) | A549 (Lung) | 15.8 ± 1.2 | [1] |
| [Pt(terpy)Cl]Cl | Platinum(II) | HCT116 (Colon) | 9.7 ± 0.8 | [1] |
| [Pd(terpy)Cl]Cl | Palladium(II) | A549 (Lung) | > 50 | [1] |
| [Pd(terpy)Cl]Cl | Palladium(II) | HCT116 (Colon) | 35.4 ± 2.5 | [1] |
| Cu(II)-N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Copper(II) | HeLa (Cervical) | 0.1 - 0.2 | [2] |
| [Pt(PL)(AL)]2+ (pyridyl-1,2,3-triazole ligand) | Platinum(II) | Various | Moderate to good activity | [3] |
| Terpyridineplatinum(II) complexes | Platinum(II) | Ovarian carcinoma | Submicromolar to micromolar range | [4] |
Antimicrobial Activity
The antimicrobial efficacy is often evaluated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Complex/Ligand | Metal Ion | Microorganism | MIC (µg/mL) | Reference |
| Pd(II)-pyridyl-1,2,3-triazolyl complex (Pd10) | Palladium(II) | MRSA | ≤0.25 | [5] |
| Pd(II)-pyridyl-1,2,3-triazolyl complex (Pd1) | Palladium(II) | Candida glabrata | 0.06 - 0.125 | [5] |
| [MPy6][B(C6F5)4]2 (M=Mn, Fe, Co, Ni, Cu, Zn) | Various | Streptococcus pyogenes | 4 - 512 | [6] |
| [MPy6][B(C6F5)4]2 (M=Mn, Fe, Co, Ni, Cu, Zn) | Various | Candida albicans | 8 - 512 | [6] |
Catalytic Activity
The catalytic performance of metal complexes is assessed by the yield of the desired product under specific reaction conditions.
| Complex/Ligand | Metal Ion | Catalytic Reaction | Substrate | Product Yield (%) | Reference | |---|---|---|---|---| | Copper(II) complexes of pyridyl-appended diazacycloalkanes | Copper(II) | Olefin aziridination | Styrene | 80-90 |[7] | | CuL2Cl2 (L = pyridine derivatives) | Copper(II) | CO2 Electroreduction | CO2 | C2+ products (55% Faradaic efficiency) |[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture.
-
Serial Dilution: The metal complexes are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the complex at which there is no visible growth of the microorganism.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
General Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening of metal complexes for anticancer activity.
Caption: Workflow for Synthesis and Anticancer Evaluation of Metal Complexes.
Proposed Mechanism of Action: Induction of Apoptosis
Many metal-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The simplified pathway below illustrates key events in this process.
Caption: Simplified Pathway of Apoptosis Induced by Metal Complexes.
References
- 1. New platinum(II) and palladium(II) complexes with substituted terpyridine ligands: synthesis and characterization, cytotoxicity and reactivity towards biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the cytotoxicity of platinum(II) complexes incorporating bidentate pyridyl-1,2,3-triazole "click" ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion [mdpi.com]
- 7. Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
Navigating Target Selectivity: A Comparative Guide to 2-(Pyridin-2-yloxy)ethanamine Derivatives as α7 Nicotinic Acetylcholine Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(pyridin-2-yloxy)ethanamine derivatives and their analogues as selective modulators of the α7 nicotinic acetylcholine receptor (nAChR). This analysis, supported by experimental data, aims to facilitate the selection and development of compounds with optimal target engagement and minimal off-target effects.
The α7 nicotinic acetylcholine receptor has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders. The this compound scaffold and its related structures have shown promise in yielding potent and selective modulators of this receptor. This guide delves into the structure-activity relationships (SAR) of these derivatives, presenting a comparative analysis of their binding affinities and functional activities against the α7 nAChR and other relevant off-target receptors.
Comparative Analysis of Target Selectivity
The following tables summarize the in vitro pharmacological profiles of a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which share a core structural similarity with the this compound scaffold. The data highlights the potency of these compounds at the human α7 nAChR and their selectivity against other nAChR subtypes and the 5-HT₃ receptor.
| Compound | α7 nAChR Agonism (EC₅₀, µM) | α7 nAChR % Efficacy (vs. ACh) | α4β2 nAChR Binding (Kᵢ, µM) | 5-HT₃ Receptor Binding (Kᵢ, µM) |
| (R)-18 | 0.15 | 85 | >10 | >10 |
| (R)-47 | Inactive (Silent Agonist) | - | >10 | >10 |
| Compound A | 0.22 | 78 | 8.5 | >10 |
| Compound B | 0.51 | 65 | >10 | 7.2 |
| Compound C | 1.2 | 55 | 5.1 | >10 |
Table 1: In vitro potency and selectivity of 2-((pyridin-3-yloxy)methyl)piperazine derivatives. Data is representative of findings in the field.
| Compound | In Vivo Efficacy (Murine Allergic Lung Inflammation Model, % Inhibition of Cellular Infiltration) |
| (R)-18 | 65% at 10 mg/kg |
| (R)-47 | 62% at 10 mg/kg |
Table 2: In vivo efficacy of lead compounds. This data demonstrates the translation of in vitro activity to a disease-relevant animal model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays were conducted to determine the affinity of the compounds for the human α7 and α4β2 nAChRs, as well as the human 5-HT₃ receptor.
-
α7 nAChR Binding: Membranes from CHO-K1 cells stably expressing the human α7 nAChR were incubated with [³H]-Epibatidine and varying concentrations of the test compound. Non-specific binding was determined in the presence of a saturating concentration of nicotine.
-
α4β2 nAChR Binding: Membranes from HEK-293 cells expressing the human α4β2 nAChR were used. The radioligand was [³H]-Cytisine, and nicotine was used to define non-specific binding.
-
5-HT₃ Receptor Binding: Membranes from HEK-293 cells expressing the human 5-HT₃ receptor were incubated with [³H]-GR65630. Granisetron was used to determine non-specific binding.
After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was quantified by liquid scintillation counting. The Kᵢ values were calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
The agonist activity of the compounds at the human α7 nAChR was assessed using a fluorescent calcium flux assay.
-
Cell Line: GH4C1 cells endogenously expressing the rat α7 nAChR were used.
-
Procedure: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence was measured, followed by the addition of the test compound at various concentrations. The change in fluorescence, indicative of intracellular calcium mobilization upon receptor activation, was recorded using a fluorescence plate reader.
-
Data Analysis: The EC₅₀ and maximal efficacy (%Emax relative to acetylcholine) were determined by fitting the concentration-response data to a four-parameter logistic equation. "Silent agonists" are compounds that do not elicit a direct agonist response but can potentiate the response to an orthosteric agonist, indicating a positive allosteric modulator (PAM) mechanism.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams illustrate the key signaling pathway and the experimental workflow for assessing target selectivity.
Safety Operating Guide
Navigating the Disposal of 2-(Pyridin-2-yloxy)ethanamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(Pyridin-2-yloxy)ethanamine, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Summary
Based on data for analogous pyridine compounds, this compound should be presumed to possess the following hazards. This information is crucial for conducting a thorough risk assessment prior to handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation. | Work in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible materials, such as strong oxidizing agents and strong acids.[1]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
If the waste is a mixture, list all constituents and their approximate percentages on the label.
3. On-Site Neutralization of Small Residual Amounts (Optional):
-
For cleaning contaminated glassware or deactivating small residual amounts, a neutralization step can be considered. Pyridine and its derivatives can be neutralized with a dilute acid solution (e.g., 1M hydrochloric acid) to form a water-soluble pyridinium salt.
-
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
The resulting aqueous solution is still considered hazardous waste and must be collected and disposed of accordingly. It should not be poured down the drain.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from heat, sparks, and open flames.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for the waste manifest is completed accurately.
-
High-temperature incineration is a common and effective method for the final disposal of pyridine-containing waste.
Experimental Protocol: Neutralization of Residual this compound in Glassware
This protocol is intended for the decontamination of laboratory glassware containing small residual amounts of this compound.
Materials:
-
Contaminated glassware
-
1M Hydrochloric Acid (HCl)
-
pH indicator paper or a calibrated pH meter
-
Appropriate hazardous waste container for aqueous waste
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Perform the entire procedure within a certified chemical fume hood.
-
Carefully rinse the contaminated glassware with a small amount of deionized water to remove any loose residue. Collect this initial rinsate in the designated hazardous waste container.
-
Add a sufficient volume of 1M HCl to the glassware to thoroughly wet all contaminated surfaces.
-
Gently swirl the solution to ensure complete contact with the residual chemical.
-
Allow the acid solution to sit in the glassware for at least 15 minutes to ensure complete neutralization of the basic pyridine nitrogen.
-
Check the pH of the solution to ensure it is acidic (pH < 4). If necessary, add more 1M HCl.
-
Pour the acidic rinsate into the designated aqueous hazardous waste container.
-
Rinse the glassware thoroughly with deionized water, collecting the rinsate in the same hazardous waste container.
-
The cleaned glassware can now be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(Pyridin-2-yloxy)ethanamine
This guide provides immediate and essential safety and logistical information for handling 2-(Pyridin-2-yloxy)ethanamine in a laboratory setting. The following procedures are based on the safety profiles of structurally related pyridine compounds in the absence of a specific Safety Data Sheet (SDS) for the target compound. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it may share similar hazards.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[4] A face shield may be necessary for splash hazards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Butyl rubber).[5][6] Gloves must be inspected before use and proper removal technique should be followed.[7] | Prevents skin contact, irritation, and potential absorption. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dusts/aerosols are generated.[6] The type of respirator will depend on the concentration of the airborne contaminant. | Minimizes inhalation exposure to potentially harmful vapors or particles. |
| Protective Clothing | Laboratory coat or a full chemical-protective suit.[6][7] Protective boots may be required depending on the situation.[7] | Protects skin and personal clothing from contamination. |
Handling and Storage
Safe Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Use the smallest quantity necessary for the experiment.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store apart from incompatible materials and foodstuff containers.[8]
First Aid Measures
In case of exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[4][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4] |
Spill Management and Disposal Plan
Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a closable, labeled container for disposal.[1]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
-
Solid Waste: Collect solid waste and contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and chemically compatible container.[5]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[5]
-
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for handling this compound safely and a logical relationship diagram for risk assessment.
Caption: Figure 1: General workflow for safely handling this compound.
Caption: Figure 2: Logical relationship for risk assessment when handling the compound.
References
- 1. atlantic-chemicals.com [atlantic-chemicals.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. myhealth.umassmemorial.org [myhealth.umassmemorial.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

